molecular formula C8H9FO2 B1333659 2-Fluoro-6-methoxybenzyl alcohol CAS No. 253668-46-1

2-Fluoro-6-methoxybenzyl alcohol

Cat. No.: B1333659
CAS No.: 253668-46-1
M. Wt: 156.15 g/mol
InChI Key: ATWUFIBZMGBKHR-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H9FO2 and its molecular weight is 156.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-6-methoxyphenyl)methanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWUFIBZMGBKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381384
Record name 2-Fluoro-6-methoxybenzyl alcohol
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Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253668-46-1
Record name 2-Fluoro-6-methoxybenzyl alcohol
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Record name 253668-46-1
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Foundational & Exploratory

Synthesis of 2-Fluoro-6-methoxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Fluoro-6-methoxybenzyl alcohol, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. This document details two robust synthetic methodologies: the reduction of 2-fluoro-6-methoxybenzaldehyde and the ortho-lithiation of 1-fluoro-3-methoxybenzene. The guide includes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate comprehension and implementation in a laboratory setting.

Pathway 1: Reduction of 2-Fluoro-6-methoxybenzaldehyde

The reduction of the corresponding aldehyde is a direct and efficient method for the preparation of this compound. This transformation can be effectively achieved using common reducing agents such as sodium borohydride or through catalytic hydrogenation.

Method 1.1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily converts aldehydes to primary alcohols.[1] The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at room temperature.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-methoxybenzaldehyde (1.0 eq) in methanol.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to neutralize any excess borohydride and decompose the borate ester intermediate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Method 1.2: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient alternative for the reduction of aldehydes.[2] This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

Experimental Protocol:

  • Reaction Setup: To a hydrogenation vessel, add 2-fluoro-6-methoxybenzaldehyde (1.0 eq) and a suitable solvent, such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the product.

Pathway 2: Ortho-lithiation of 1-Fluoro-3-methoxybenzene

Directed ortho-metalation (DoM) provides an alternative route to this compound, starting from 1-fluoro-3-methoxybenzene.[3] The methoxy group acts as a directing group, facilitating the deprotonation of the adjacent ortho-position by a strong organolithium base, such as n-butyllithium.[4] The resulting aryllithium species is then trapped with an electrophile, in this case, anhydrous formaldehyde, to introduce the hydroxymethyl group.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-fluoro-3-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Introduce anhydrous formaldehyde gas (generated by cracking paraformaldehyde) into the reaction mixture, or add a solution of anhydrous paraformaldehyde in THF.

  • Reaction Monitoring: Allow the reaction to proceed at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Workup: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthesis pathways. Note that yields are representative and may vary based on reaction scale and optimization.

ParameterPathway 1: NaBH₄ ReductionPathway 1: Catalytic HydrogenationPathway 2: Ortho-lithiation
Starting Material 2-Fluoro-6-methoxybenzaldehyde2-Fluoro-6-methoxybenzaldehyde1-Fluoro-3-methoxybenzene
Key Reagents Sodium Borohydride, MethanolH₂, Pd/Cn-Butyllithium, Formaldehyde
Stoichiometry (eq) 1.1 (NaBH₄)Catalytic (Pd/C)1.1 (n-BuLi), Excess (CH₂O)
Typical Yield 85-95%90-99%60-75%
Purity (post-purification) >98%>98%>97%

Logical and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis pathways for this compound.

G Pathway 1: Reduction of 2-Fluoro-6-methoxybenzaldehyde cluster_reduction Reduction Methods NaBH4 Sodium Borohydride Reduction H2 Catalytic Hydrogenation Start Start: 2-Fluoro-6-methoxybenzaldehyde Reduction Reduction of Aldehyde Start->Reduction Reduction->NaBH4 Reduction->H2 Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound via reduction.

G Pathway 2: Ortho-lithiation of 1-Fluoro-3-methoxybenzene Start Start: 1-Fluoro-3-methoxybenzene Lithiation Ortho-lithiation (n-BuLi, -78 °C) Start->Lithiation Intermediate Aryllithium Intermediate Lithiation->Intermediate Quench Electrophilic Quench (Formaldehyde) Intermediate->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound via ortho-lithiation.

References

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the physicochemical properties of 2-Fluoro-6-methoxybenzyl alcohol for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of the physicochemical properties of this compound, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates essential data on the compound's structure, physical characteristics, and spectral properties. Furthermore, this guide outlines a standard experimental protocol for its synthesis and provides visualizations to illustrate key concepts and workflows.

Introduction

This compound, with the CAS number 253668-46-1, is a substituted aromatic alcohol. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho to the hydroxymethyl group, imparts specific chemical reactivity and physical properties that make it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents and materials with specialized functions. Understanding its fundamental physicochemical characteristics is crucial for its effective application in research and development.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the tables below. These properties are essential for designing reaction conditions, purification procedures, and for the overall characterization of the compound.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₉FO₂[1][2]
Molecular Weight 156.15 g/mol [3]
CAS Number 253668-46-1[1][2][3]
Appearance White Solid[3]
Melting Point 51-53 °CThis is the melting point for the related compound 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol and is provided as an estimate.
Boiling Point Not available
Solubility Not available
Table 2: Spectroscopic Data (Predicted)
Spectroscopy Expected Peaks/Signals
¹H NMR Signals corresponding to aromatic protons, the methylene protons of the -CH₂OH group, the hydroxyl proton, and the methoxy protons.
¹³C NMR Resonances for the aromatic carbons (with C-F coupling), the methylene carbon, and the methoxy carbon.
¹⁹F NMR A single resonance for the fluorine atom, likely showing coupling to ortho protons.
IR Spectroscopy A broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), a C-O stretch (alcohol), and bands characteristic of the substituted benzene ring.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 156, and fragmentation patterns corresponding to the loss of H₂O, CH₂OH, and other fragments.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-Fluoro-6-methoxybenzaldehyde.

General Reaction Scheme

Synthesis_of_2_Fluoro_6_methoxybenzyl_alcohol 2-Fluoro-6-methoxybenzaldehyde 2-Fluoro-6-methoxybenzaldehyde 2-Fluoro-6-methoxybenzyl_alcohol 2-Fluoro-6-methoxybenzyl_alcohol 2-Fluoro-6-methoxybenzaldehyde->2-Fluoro-6-methoxybenzyl_alcohol Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->2-Fluoro-6-methoxybenzyl_alcohol Solvent Solvent (e.g., Methanol) Solvent->2-Fluoro-6-methoxybenzyl_alcohol

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Reduction of 2-Fluoro-6-methoxybenzaldehyde

This protocol provides a general procedure for the reduction of 2-fluoro-6-methoxybenzaldehyde to this compound using sodium borohydride.

Materials:

  • 2-Fluoro-6-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-Fluoro-6-methoxybenzaldehyde in methanol.

  • Cooling: Place the flask in an ice bath and stir the solution.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage any effervescence.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl to neutralize the excess sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis and structural confirmation.

Potential Biological Significance

While specific biological activities of this compound are not extensively documented, substituted benzyl alcohols are known to participate in various biological pathways. For instance, benzyl alcohol can be metabolized by alcohol dehydrogenase. The presence of fluoro and methoxy substituents can significantly influence the metabolic fate and potential biological activity of the molecule.

Potential_Metabolic_Pathway Substituted_Benzyl_Alcohol 2-Fluoro-6-methoxybenzyl alcohol Oxidation Oxidation (e.g., by Alcohol Dehydrogenase) Substituted_Benzyl_Alcohol->Oxidation Aldehyde_Intermediate 2-Fluoro-6-methoxybenzaldehyde Oxidation->Aldehyde_Intermediate Further_Oxidation Further Oxidation Aldehyde_Intermediate->Further_Oxidation Carboxylic_Acid 2-Fluoro-6-methoxybenzoic acid Further_Oxidation->Carboxylic_Acid Excretion Conjugation & Excretion Carboxylic_Acid->Excretion

Caption: A potential metabolic pathway for this compound.

Conclusion

This technical guide has presented the available physicochemical data for this compound. While some experimental values are yet to be reported in the literature, the provided information on its properties, a reliable synthetic protocol, and predicted spectral characteristics offer a solid foundation for its use in synthetic chemistry and drug discovery. Further research is warranted to fully elucidate its physical properties, spectral data, and biological activities.

References

Technical Guide: 2-Fluoro-6-methoxybenzyl alcohol (CAS No. 253668-46-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Fluoro-6-methoxybenzyl alcohol, a key intermediate in the synthesis of advanced pharmaceutical compounds.

Chemical Identity and Properties

This compound is a substituted aromatic alcohol. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho to the hydroxymethyl group, makes it a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group influences electronic properties and conformation.

CAS Number : 253668-46-1[1]

Synonyms : (2-Fluoro-6-methoxyphenyl)methanol, 3-Fluoro-2-(hydroxymethyl)anisole[2]

The quantitative properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 253668-46-1[1]
Molecular Formula C₈H₉FO₂[1]
Molecular Weight 156.15 g/mol [2]
Physical Form White Solid[2]
Purity ≥95%[2]

Role in Drug Development: A GnRH Antagonist Intermediate

This compound serves as a crucial intermediate in the synthesis of nitrogen-containing fused ring derivatives. These derivatives have been developed as antagonists for the Gonadotropin Releasing Hormone (GnRH) receptor.[3] GnRH antagonists are vital in the treatment of sex hormone-dependent diseases such as endometriosis, benign prostatic hypertrophy, and certain cancers.[3]

The logical workflow for utilizing this alcohol in a synthetic chemistry context involves its conversion to a more reactive intermediate, such as a benzyl bromide, which can then be used in subsequent coupling reactions to build the final drug molecule.

G cluster_start Starting Material cluster_reaction Activation Step cluster_coupling Core Synthesis cluster_product Final Product Class A 2-Fluoro-6-methoxybenzyl alcohol (CAS 253668-46-1) B Intermediate Formation (e.g., Benzyl Bromide) A->B  Mesylation & Halogenation   C Nucleophilic Substitution with N-heterocycle B->C  Coupling Reaction   D GnRH Antagonist (Nitrogen-containing Fused Ring) C->D  Further Modification/Purification   G A 1. Combine Alcohol, Et3N, and Ethyl Acetate B 2. Cool to 0°C A->B C 3. Add Methanesulfonyl Chloride B->C D 4. Stir for 30 min at 0°C C->D E 5. Filter Insoluble Material D->E F 6. Add LiBr to Filtrate E->F G 7. Heat to 60°C for 2h F->G H 8. Aqueous Work-up & Extraction G->H I 9. Purify & Concentrate H->I J Product: 1-(Bromomethyl)-2-fluoro-6-methoxybenzene I->J

References

structure elucidation of 2-Fluoro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the , designed for researchers, scientists, and professionals in drug development.

Introduction

2-Fluoro-6-methoxybenzyl alcohol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of understanding its chemical behavior, reactivity, and potential biological activity. This guide provides a comprehensive overview of the analytical techniques and data interpretation required to confirm the structure of this compound.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C8H9FO2[1][2]
Molecular Weight 156.15 g/mol [3]
Monoisotopic Mass 156.05865 Da[1]
Appearance White Solid[3]
CAS Number 253668-46-1[2][3][4]
IUPAC Name (2-Fluoro-6-methoxyphenyl)methanol[2]
Synonyms This compound, 3-Fluoro-2-(hydroxymethyl)anisole[3]

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 300 or 400 MHz NMR spectrometer.[5] For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to one peak per unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.35m1HAr-H
~ 6.80 - 6.95m2HAr-H
~ 4.70s2H-CH₂OH
~ 3.85s3H-OCH₃
~ 2.5 - 4.0 (broad)s1H-OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 158 - 162 (d)C-F
~ 155 - 159C-OCH₃
~ 128 - 132Ar-C
~ 120 - 125Ar-C
~ 112 - 116 (d)Ar-C
~ 108 - 112 (d)Ar-C
~ 58 - 62-OCH₃
~ 55 - 60-CH₂OH

Note: Carbons near the fluorine atom will exhibit splitting (doublet, d) due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

An Attenuated Total Reflectance (ATR) setup is commonly used for solid samples. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.[6]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Strong, BroadO-H StretchAlcohol (-OH)
3100 - 3000MediumC-H StretchAromatic
2950 - 2850MediumC-H StretchAliphatic (-CH₂, -CH₃)
1600 - 1450Medium-StrongC=C StretchAromatic Ring
1250 - 1000StrongC-O StretchAlcohol, Ether
1200 - 1100StrongC-F StretchAryl Fluoride

The broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretch.[7][8] The strong peaks in the 1250-1000 cm⁻¹ range are indicative of the C-O stretching from both the alcohol and the methoxy ether group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC). Electron Ionization (EI) is a common technique for small molecules, where the sample is bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

m/zInterpretation
156Molecular Ion [M]⁺
139[M - OH]⁺
125[M - OCH₃]⁺
109[M - CH₂OH - F]⁺

The presence of a molecular ion peak at m/z = 156 corresponds to the molecular weight of C8H9FO2.[1] The fragmentation pattern is consistent with the loss of functional groups such as the hydroxyl (-OH) and methoxy (-OCH₃) groups.

Workflow and Data Integration

The elucidation of the structure is a process of integrating data from multiple analytical techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Confirmation Sample 2-Fluoro-6-methoxybenzyl alcohol Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data C-H Framework Connectivity NMR->NMR_Data IR_Data Functional Groups (-OH, -OCH₃, C-F) IR->IR_Data MS_Data Molecular Weight Formula Confirmation MS->MS_Data Structure Final Structure Elucidated NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the .

The logical relationship between the different spectroscopic techniques is crucial. Each method provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structure assignment.

G Structure Confirmed Structure (this compound) NMR NMR Data NMR->Structure Provides: - Carbon-Hydrogen Framework - Connectivity (via 2D NMR) - Positional Isomerism IR IR Data IR->Structure Confirms: - Presence of -OH group - Presence of Ether Linkage - Presence of Aromatic Ring MS MS Data MS->Structure Determines: - Molecular Weight - Molecular Formula - Fragmentation Pattern

Caption: Logical relationship of spectroscopic data in structure elucidation.

Conclusion

The structure of this compound is unequivocally confirmed through the synergistic use of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl and methoxy moieties. Finally, mass spectrometry verifies the molecular weight and elemental composition. This comprehensive analytical approach is fundamental for the quality control and further development of this compound for its intended applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of 2-Fluoro-6-methoxybenzyl alcohol

This technical guide provides a detailed overview of the probable synthetic pathways for the formation of this compound, a key intermediate in various chemical syntheses. The document outlines the core reaction mechanism, provides a detailed experimental protocol for a common synthetic route, and presents relevant data in a structured format.

Introduction

This compound is a substituted aromatic alcohol of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and methoxy substituents. Its synthesis is crucial for the development of novel compounds. While specific literature detailing its formation is not abundant, its synthesis can be reliably achieved through established organic chemistry reactions. The most common and straightforward method for the formation of this compound is the reduction of the corresponding aldehyde, 2-fluoro-6-methoxybenzaldehyde.

Proposed Mechanism of Formation: Reduction of 2-Fluoro-6-methoxybenzaldehyde

The formation of this compound is most commonly achieved through the reduction of 2-fluoro-6-methoxybenzaldehyde. This transformation involves the conversion of a carbonyl group (aldehyde) into a primary alcohol. A common and effective reducing agent for this purpose is sodium borohydride (NaBH₄).

The mechanism proceeds as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from sodium borohydride, on the electrophilic carbonyl carbon of 2-fluoro-6-methoxybenzaldehyde.

  • Alkoxide Formation: This attack results in the formation of a tetrahedral intermediate, an alkoxide.

  • Protonation: The subsequent workup step, typically involving the addition of a weak acid (e.g., water or dilute aqueous acid), protonates the newly formed alkoxide to yield the final product, this compound.

This reaction is highly efficient and selective for aldehydes and ketones, making it a preferred method in organic synthesis.

Experimental Protocol: Reduction of 2-Fluoro-6-methoxybenzaldehyde with Sodium Borohydride

The following protocol is a representative example based on standard laboratory procedures for the reduction of aromatic aldehydes.

Materials:

  • 2-Fluoro-6-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-methoxybenzaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 to 1.5 equivalents) to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel if necessary.

Quantitative Data

ParameterExpected Value
Starting Material 2-Fluoro-6-methoxybenzaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Reaction Time 1-2 hours
Reaction Temperature 0 °C to Room Temperature
Expected Yield >90%
Purity (after purification) >98%

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve Dissolve Aldehyde in Methanol cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at RT add_nabh4->stir quench Quench with Water stir->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Ether evaporate->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (Optional) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products aldehyde 2-Fluoro-6-methoxybenzaldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide 1. Nucleophilic attack by H⁻ from NaBH₄ nabh4 NaBH4 alcohol This compound alkoxide->alcohol 2. Protonation h2o H2O (Workup)

Caption: Mechanism for the reduction of 2-fluoro-6-methoxybenzaldehyde.

Alternative Synthetic Routes

While reduction of the aldehyde is the most direct route, other methods could potentially be employed for the synthesis of this compound:

  • Grignard Reaction: The reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-fluoro-6-methoxybenzoic acid or its corresponding ester would lead to a tertiary alcohol after double addition. However, a more tailored approach would involve the reaction of a Grignard reagent derived from 1-bromo-2-fluoro-6-methoxybenzene with formaldehyde.[1][2] This route is more complex due to the potential for the Grignard reagent to be unstable.

  • Organolithium Chemistry: Similar to the Grignard approach, an organolithium reagent could be formed from a halogenated precursor and reacted with formaldehyde.[3][4] Organolithium reagents are often more reactive than their Grignard counterparts.

  • Electrochemical Reduction: As demonstrated for the analogous 2-chloro-6-fluorobenzaldehyde, electrochemical reduction offers an environmentally friendly alternative to chemical reducing agents.[5] This method involves the direct reduction of the aldehyde at an electrode surface.

Conclusion

The synthesis of this compound is most practically achieved through the reduction of 2-fluoro-6-methoxybenzaldehyde using a mild reducing agent like sodium borohydride. This method is high-yielding, operationally simple, and utilizes readily available reagents. The provided experimental protocol and mechanistic overview serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide on the Synthesis and Theoretical Yield of 2-Fluoro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2-Fluoro-6-methoxybenzyl alcohol, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route involves the reduction of 2-Fluoro-6-methoxybenzaldehyde. This document details the theoretical yield calculations, a representative experimental protocol, and a logical workflow for this transformation.

Core Synthesis Pathway: Reduction of a Benzaldehyde Derivative

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-Fluoro-6-methoxybenzaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The theoretical yield is calculated based on a 1:1 stoichiometric reaction. Please note that a specific experimental yield from a peer-reviewed source for this exact transformation could not be definitively identified; therefore, the actual yield may vary based on experimental conditions.

ParameterValueUnit
Reactant: 2-Fluoro-6-methoxybenzaldehyde
Molecular FormulaC₈H₇FO₂
Molecular Weight154.14 g/mol
Moles (for a 1g scale reaction)0.00649mol
Reducing Agent: Sodium Borohydride
Molecular FormulaNaBH₄
Molecular Weight37.83 g/mol
Stoichiometric Requirement (molar ratio to aldehyde)0.25
Recommended Molar Excess1.5 - 2.0equivalents
Product: this compound
Molecular FormulaC₈H₉FO₂
Molecular Weight156.15 g/mol
Theoretical Yield (for a 1g scale reaction) 1.01 g

Experimental Protocol: A Representative Procedure

The following is a detailed experimental protocol for the reduction of 2-Fluoro-6-methoxybenzaldehyde to this compound using sodium borohydride. This protocol is based on established procedures for similar aldehyde reductions.

Materials:

  • 2-Fluoro-6-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-6-methoxybenzaldehyde (e.g., 1.0 g, 6.49 mmol) in anhydrous methanol (e.g., 20 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.37 g, 9.74 mmol, 1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved during the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (e.g., 10 mL) while maintaining cooling in the ice bath.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (e.g., 3 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (e.g., 20 mL) and saturated aqueous ammonium chloride solution (e.g., 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key signaling pathway (the chemical transformation) and the experimental workflow.

G cluster_reaction Chemical Transformation 2-Fluoro-6-methoxybenzaldehyde 2-Fluoro-6-methoxybenzaldehyde 2-Fluoro-6-methoxybenzyl_alcohol 2-Fluoro-6-methoxybenzyl_alcohol 2-Fluoro-6-methoxybenzaldehyde->2-Fluoro-6-methoxybenzyl_alcohol NaBH4, Methanol

Caption: The reduction of 2-Fluoro-6-methoxybenzaldehyde.

G start Start dissolve Dissolve Aldehyde in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 react Stir for 1-2 hours add_nabh4->react quench Quench with Water react->quench evaporate Remove Methanol quench->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis.

Technical Guide: Spectroscopic Data for 2-Fluoro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-6-methoxybenzyl alcohol (CAS No: 253668-46-1) is a substituted aromatic alcohol with potential applications in medicinal chemistry and organic synthesis.[1] Its chemical structure consists of a benzene ring substituted with a fluorine atom, a methoxy group, and a hydroxymethyl group. This guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in the characterization of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data were generated using online prediction tools. These predictions are based on the chemical structure of this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.25t1HAr-H
~6.80d1HAr-H
~6.70d1HAr-H
~4.70s2H-CH₂OH
~3.85s3H-OCH₃
~2.50 (variable)s (broad)1H-OH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~160 (d)C-F
~158 (d)C-OCH₃
~130 (d)Ar-C-H
~115 (d)Ar-C-H
~110 (d)Ar-C-CH₂OH
~105 (d)Ar-C-H
~60-CH₂OH
~56-OCH₃

Note: 'd' indicates a doublet, arising from coupling with the fluorine atom.

Infrared (IR) Spectroscopy

A full predicted IR spectrum is not available. However, the expected characteristic absorption bands based on the functional groups present in this compound are listed below.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group VibrationIntensity
3550 - 3200O-H stretch (alcohol)Strong, broad
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (aliphatic)Medium
1600 - 1450C=C stretch (aromatic)Medium
1250 - 1000C-O stretch (alcohol, ether)Strong
1100 - 1000C-F stretchStrong
Mass Spectrometry (MS)

The following predicted mass spectrometry data provides the collision cross-section (CCS) values for various adducts of this compound. This data can be useful in identifying the compound using ion mobility-mass spectrometry techniques.

Table 4: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺157.06593127.7
[M+Na]⁺179.04787137.0
[M-H]⁻155.05137129.4
[M+NH₄]⁺174.09247148.5
[M+K]⁺195.02181135.1
[M+H-H₂O]⁺139.05591121.8
[M+HCOO]⁻201.05685150.5
[M+CH₃COO]⁻215.07250174.6
[M+Na-2H]⁻177.03332134.0
[M]⁺156.05810127.9
[M]⁻156.05920127.9

Data sourced from PubChemLite.

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for solid organic compounds. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time or a greater number of scans may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of solid this compound onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant peaks with their wavenumbers (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used.

    • A small amount of the sample is placed in a capillary tube at the end of the probe.

    • The probe is inserted into the ion source of the mass spectrometer.

  • Ionization:

    • The sample is vaporized by heating the probe.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-methoxybenzyl alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-6-methoxybenzyl alcohol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on predicting its solubility based on the physicochemical properties of analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their specific solvent systems.

Expected Solubility Profile

This compound, with its molecular structure consisting of a substituted benzene ring containing a polar hydroxyl group (-OH), a methoxy group (-OCH3), and a fluorine atom, is anticipated to exhibit a versatile solubility profile. The presence of the hydroxyl group allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. The aromatic ring and the methoxy group contribute to its nonpolar character, indicating solubility in a range of organic solvents.

Based on the known solubility of the parent compound, benzyl alcohol, which is soluble in many common organic solvents, a similar trend can be expected for this compound. Benzyl alcohol is miscible with ethanol, ether, and chloroform and is soluble in benzene and acetone.[1] The introduction of a fluorine atom and a methoxy group will modulate this solubility. The fluorine atom can increase polarity and potentially engage in hydrogen bonding, while the methoxy group adds some steric hindrance and lipophilicity. Generally, benzyl alcohol derivatives are readily soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[2][3]

For a practical reference, the solubility of the parent compound, benzyl alcohol, in various solvents is summarized in the table below.

Reference Solubility Data for Benzyl Alcohol
SolventSolubilityTemperature (°C)
Water42,900 mg/L25
Water35,000 mg/L20
EthanolMiscibleRoom Temperature
Diethyl EtherMiscibleRoom Temperature
ChloroformSolubleNot Specified
BenzeneSolubleNot Specified
AcetoneSolubleNot Specified
MethanolSolubleNot Specified

This data is for the parent compound, benzyl alcohol, and should be used as a qualitative guide for this compound.[1][4][5][6]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7][8][9]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[10]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.

    • Accurately dilute a known volume of the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

    • The resulting concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add excess solute to solvent in a vial start->add_excess seal_vial Seal the vial add_excess->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through syringe filter withdraw->filter_sample dilute Dilute filtrate filter_sample->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility from concentration analyze->calculate end End calculate->end

Caption: Experimental workflow for determining solubility via the shake-flask method.

References

Unveiling 2-Fluoro-6-methoxybenzyl Alcohol: A Technical Guide to its Synthesis and Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and burgeoning significance of 2-Fluoro-6-methoxybenzyl alcohol, a key building block in modern medicinal chemistry. While the specific historical details of its initial discovery remain elusive in readily available literature, its importance is increasingly recognized in the synthesis of complex pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its emerging applications in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound, with the CAS Number 253668-46-1, is a substituted benzyl alcohol derivative. The presence of both a fluorine atom and a methoxy group on the aromatic ring imparts unique electronic properties and conformational constraints, making it an attractive intermediate for creating structurally diverse and potent bioactive molecules.

PropertyValueReference
CAS Number 253668-46-1[1]
Molecular Formula C₈H₉FO₂
Molecular Weight 156.15 g/mol [1]
Appearance White Solid[1]
Purity ≥95%[1]
Synonyms (2-Fluoro-6-methoxyphenyl)methanol, 3-Fluoro-2-(hydroxymethyl)anisole[1]

Synthesis Protocol: Reduction of 2-Fluoro-6-methoxybenzaldehyde

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 2-Fluoro-6-methoxybenzaldehyde. This method provides high yields and purity.

Experimental Protocol:

Reaction: Reduction of an Aldehyde to a Primary Alcohol

Starting Material: 2-Fluoro-6-methoxybenzaldehyde (CAS: 146137-74-8)

Reducing Agent: Sodium borohydride (NaBH₄)

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-6-methoxybenzaldehyde in an appropriate volume of methanol at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess sodium borohydride and decompose the borate esters.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Expected Outcome: The procedure should yield this compound as a white solid with high purity.

Logical Workflow for Synthesis

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Start 2-Fluoro-6-methoxybenzaldehyde Reagents Sodium Borohydride (NaBH4) Methanol (MeOH) Reduction Reduction at 0 °C Reagents->Reduction Quenching Quenching with H2O/Acid Reduction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its structural motifs are present in various developmental and patented therapeutic agents. The unique substitution pattern of the benzene ring makes it a valuable precursor for creating complex molecular architectures with potential biological activity.

The fluoromethoxy-substituted phenyl ring is a common feature in molecules targeting a range of biological pathways. For instance, similar fluorinated and methoxylated phenyl derivatives are key components in the development of inhibitors for enzymes like Bruton's tyrosine kinase (BTK), which is implicated in autoimmune diseases and cancers.[2] The strategic placement of fluorine can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.

The general class of substituted benzyl alcohols and their derivatives are widely used in the synthesis of:

  • Kinase Inhibitors: Many small molecule kinase inhibitors incorporate substituted aromatic rings to interact with the ATP-binding pocket of the enzyme.

  • GPCR Modulators: G-protein coupled receptor ligands often feature substituted phenyl groups for optimal receptor binding and selectivity.

  • Antiviral and Antimicrobial Agents: The unique electronic nature of the fluoromethoxy phenyl group can be exploited in the design of novel antiviral and antimicrobial compounds.

Signaling Pathway Context

The utility of building blocks like this compound can be contextualized within drug discovery programs targeting specific signaling pathways. For example, in the development of a hypothetical kinase inhibitor, this moiety could be incorporated into a scaffold designed to interact with the ATP binding site of a target kinase, thereby modulating downstream signaling.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibitor Action Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP->ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Inhibitor derived from This compound Inhibitor->Kinase Blocks ATP Binding

Caption: Modulation of a kinase pathway by a hypothetical inhibitor.

Conclusion

This compound stands as a valuable and versatile intermediate in the arsenal of medicinal chemists. Its unique structural features provide a foundation for the synthesis of novel and potent drug candidates across various therapeutic areas. While its own history is not extensively documented, its contribution to the future of drug discovery is poised to be significant as researchers continue to explore the vast chemical space it unlocks. The synthetic protocol outlined here provides a reliable method for its preparation, enabling further investigation into its potential applications.

References

Methodological & Application

Application Notes and Protocols for the Oxidation of 2-Fluoro-6-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the oxidation of 2-fluoro-6-methoxybenzyl alcohol to its corresponding aldehyde, 2-fluoro-6-methoxybenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below are based on established and reliable oxidation methods for substituted benzyl alcohols.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The product, 2-fluoro-6-methoxybenzaldehyde, is a valuable building block in medicinal chemistry. The presence of the fluoro and methoxy substituents on the aromatic ring can influence the reactivity of the benzylic alcohol, necessitating careful selection of the oxidation method to ensure high yield and purity while avoiding over-oxidation to the carboxylic acid or other side reactions. This application note details several common and effective protocols for this conversion, providing researchers with the necessary information to choose the most suitable method for their specific needs.

Comparative Overview of Oxidation Methods

Several methods are available for the oxidation of benzyl alcohols. The choice of oxidant and reaction conditions can significantly impact the reaction's efficiency, selectivity, and scalability. A summary of the most common methods is presented below.

Oxidation MethodOxidizing Agent(s)Typical SolventTemperature (°C)Key AdvantagesKey Disadvantages
PCC Oxidation Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureMild conditions, high yields for many substrates.[1][2][3]Chromium-based reagent (toxic), requires anhydrous conditions.[2][4]
Swern Oxidation Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamineDichloromethane (DCM)-78 to Room Temp.Metal-free, mild conditions, high yields.[5][6][7][8][9]Requires low temperatures, produces malodorous dimethyl sulfide.[9]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl, or other co-oxidantsDichloromethane/Water0 to Room Temp.Catalytic, environmentally benign options available, high selectivity.[10][11][12]Can be sensitive to substrate structure.[12]

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of this compound using PCC, a widely used and reliable method for converting primary alcohols to aldehydes.[1][3][13]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-fluoro-6-methoxybenzaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Oxidation_Workflow General Workflow for Oxidation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent add_oxidant Add Oxidizing Agent (e.g., PCC) start->add_oxidant stir Stir at appropriate temperature add_oxidant->stir monitor Monitor reaction by TLC stir->monitor quench Quench reaction (if necessary) monitor->quench Reaction complete filter Filter to remove solids quench->filter extract Aqueous wash/extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize pure 2-Fluoro-6-methoxybenzaldehyde purify->end

Caption: General experimental workflow for the oxidation of this compound.

Signaling Pathway Diagram (Hypothetical)

While there isn't a signaling pathway directly involved in this chemical transformation, a logical flow diagram can represent the decision-making process for selecting an oxidation protocol.

Protocol_Selection Protocol Selection Logic start Start: Need to oxidize this compound metal_tolerance Is the use of heavy metals a concern? start->metal_tolerance temp_capability Are low-temperature reactions (-78°C) feasible? metal_tolerance->temp_capability Yes pcc Use PCC Oxidation metal_tolerance->pcc No scale Is the reaction for large scale? temp_capability->scale Yes swern Use Swern Oxidation temp_capability->swern No scale->swern No tempo Use TEMPO-catalyzed Oxidation scale->tempo Yes end Proceed with selected protocol pcc->end swern->end tempo->end

Caption: Decision-making flowchart for selecting an appropriate oxidation protocol.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • PCC is a toxic chromium reagent and should be handled with care.

  • Dichloromethane is a suspected carcinogen.

  • Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor.

This document is intended for use by trained professionals and should be used in conjunction with standard laboratory safety practices.

References

Application Notes and Protocols: The Role of 2-Fluoro-6-methoxybenzyl Alcohol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Fluoro-6-methoxybenzyl alcohol is a fluorinated aromatic building block with potential applications in the synthesis of novel agrochemicals. The presence of the fluorine atom and the methoxy group can influence the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, which are critical parameters in the design of effective fungicides, herbicides, and insecticides. While direct synthesis of a major commercialized agrochemical from this compound is not extensively documented in publicly available literature, its structure lends itself to the creation of diverse molecular scaffolds.

This document outlines a hypothetical application of this compound in the synthesis of a novel fungicidal candidate, demonstrating its utility as a synthetic intermediate. The protocols and data presented are based on established chemical principles and are intended to serve as a guide for researchers exploring the potential of this and similar building blocks.

Hypothetical Application: Synthesis of a Novel Fungicidal Candidate

Herein, we describe the synthesis of a hypothetical fungicidal compound, "(E)-1-(2-((2-fluoro-6-methoxybenzyl)oxy)phenyl)-3-(1H-imidazol-1-yl)prop-2-en-1-one" (designated as FMC-1 ), a molecule designed to incorporate the 2-fluoro-6-methoxyphenylmethyl moiety into a scaffold reminiscent of some known strobilurin fungicides. The synthetic pathway involves the etherification of a phenolic precursor with this compound.

Proposed Signaling Pathway Inhibition:

While hypothetical, the FMC-1 structure is designed to potentially inhibit the quinone outside (QoI) site of the cytochrome bc1 complex in the mitochondrial respiratory chain of fungi, a common mode of action for strobilurin fungicides.

G cluster_0 Mitochondrial Respiratory Chain Complex_III Complex III (Cytochrome bc1) Qo_Site Qo Site Complex_III->Qo_Site Qi_Site Qi Site Complex_III->Qi_Site Cytochrome_c Cytochrome c Qo_Site->Cytochrome_c Electron Transfer ATP_Production ATP Production Cytochrome_c->ATP_Production Leads to FMC_1 FMC-1 (Hypothetical Fungicide) FMC_1->Qo_Site Inhibits

Figure 1. Proposed mechanism of action for FMC-1.

Experimental Protocols

Synthesis of 2-Fluoro-6-methoxybenzyl Chloride

A common preliminary step for etherification is the conversion of the alcohol to a more reactive halide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of pyridine (0.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-6-methoxybenzyl chloride, which can be used in the next step without further purification.

Synthesis of (E)-1-(2-hydroxyphenyl)-3-(1H-imidazol-1-yl)prop-2-en-1-one (Phenolic Precursor)

This intermediate is synthesized via a Claisen-Schmidt condensation followed by the introduction of the imidazole ring. For the purpose of this application note, we will assume this precursor is available.

Etherification for the Synthesis of FMC-1

Materials:

  • 2-Fluoro-6-methoxybenzyl chloride

  • (E)-1-(2-hydroxyphenyl)-3-(1H-imidazol-1-yl)prop-2-en-1-one

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

Procedure:

  • To a round-bottom flask, add (E)-1-(2-hydroxyphenyl)-3-(1H-imidazol-1-yl)prop-2-en-1-one (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 2-Fluoro-6-methoxybenzyl chloride (1.1 eq.) in anhydrous acetone dropwise.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, FMC-1.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of FMC-1.

Parameter2-Fluoro-6-methoxybenzyl ChlorideFMC-1
Molecular Formula C₈H₈ClFOC₂₁H₁₇FN₂O₃
Molecular Weight ( g/mol ) 174.60379.38
Yield (%) ~95 (crude)78
Purity (by HPLC, %) Not applicable (used crude)>98
Appearance Colorless oilPale yellow solid
¹H NMR (CDCl₃, δ ppm) 7.35-7.25 (m, 1H), 6.90-6.80 (m, 2H), 4.70 (s, 2H), 3.90 (s, 3H)7.8-6.8 (m, 9H), 5.20 (s, 2H), 3.85 (s, 3H)
Melting Point (°C) N/A125-127

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the hypothetical fungicide FMC-1 from this compound.

G A 2-Fluoro-6-methoxybenzyl alcohol B 2-Fluoro-6-methoxybenzyl chloride A->B SOCl₂, Pyridine, DCM D FMC-1 (Final Product) B->D K₂CO₃, Acetone, Reflux C (E)-1-(2-hydroxyphenyl)-3- (1H-imidazol-1-yl)prop-2-en-1-one C->D

Figure 2. Synthetic scheme for FMC-1.

Disclaimer: The application, protocols, and data presented in this document are hypothetical and for illustrative purposes only. They are intended to demonstrate the potential synthetic utility of this compound in an agrochemical context based on established chemical principles. Researchers should conduct their own literature searches and laboratory investigations to develop specific applications. All laboratory work should be performed with appropriate safety precautions.

Application Notes and Protocols for the Derivatization of 2-Fluoro-6-methoxybenzyl alcohol for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-6-methoxybenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. Direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity, which may lead to poor peak shape and thermal instability. High-performance liquid chromatography (HPLC) analysis may also benefit from derivatization to enhance UV detection or improve chromatographic retention. This application note provides detailed protocols for the derivatization of this compound to improve its analytical determination by GC-Mass Spectrometry (GC-MS) and HPLC-UV. Two primary derivatization strategies are presented: silylation and acylation for GC-MS analysis, and acylation for HPLC-UV analysis.

Principles of Derivatization

Derivatization is a chemical modification process used to convert an analyte into a derivative with properties that are more suitable for a given analytical technique. For GC analysis, derivatization aims to:

  • Increase Volatility: By replacing polar active hydrogens (e.g., in hydroxyl groups) with less polar groups, the boiling point of the analyte is reduced, making it more amenable to volatilization in the GC inlet.

  • Improve Thermal Stability: Derivatization can protect thermally labile functional groups from degradation at the high temperatures used in GC.

  • Enhance Detection: The introduction of specific functional groups can improve the response of the analyte to a particular detector.

For HPLC analysis, derivatization is often employed to:

  • Enhance UV-Vis or Fluorescence Detection: A chromophore or fluorophore can be attached to the analyte to significantly increase its molar absorptivity or to induce fluorescence, thereby lowering the detection limit.

  • Improve Chromatographic Separation: Modifying the polarity of the analyte can improve its retention and peak shape on a given HPLC column.

Derivatization for GC-MS Analysis

For the GC-MS analysis of this compound, silylation and acylation are two highly effective derivatization techniques.

Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. MSTFA is a powerful silylation reagent that produces volatile and thermally stable TMS-ethers.[1][2][3]

Reaction:

Acylation using Pentafluorobenzoyl Chloride (PFBCl)

Acylation involves the reaction of the hydroxyl group with an acylating agent to form an ester. Pentafluorobenzoyl chloride is an excellent reagent for this purpose as it introduces a pentafluorobenzoyl group, which is highly responsive to electron capture detectors (ECD) and provides characteristic mass spectra.

Reaction:

Derivatization for HPLC-UV Analysis

For HPLC-UV analysis, derivatization with a chromophoric agent can significantly enhance the detection sensitivity. Pentafluorobenzyl bromide (PFB-Br) can be used to introduce a UV-active group.

Acylation using Pentafluorobenzyl Bromide (PFB-Br)

This reaction, carried out under basic conditions, forms a pentafluorobenzyl ether, which has a strong UV absorbance.

Reaction:

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Materials:

  • This compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) at a concentration of 1 mg/mL.

  • Pipette 100 µL of the standard solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried residue.

  • Add 100 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Protocol 2: Acylation of this compound for GC-MS Analysis

Materials:

  • This compound

  • Pentafluorobenzoyl chloride (PFBCl)

  • Pyridine (anhydrous)

  • Hexane (HPLC grade)

  • Deionized water

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) at a concentration of 1 mg/mL.

  • Pipette 100 µL of the standard solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to the dried residue.

  • Add 50 µL of PFBCl to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 500 µL of hexane and 500 µL of deionized water to the vial.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis. Inject 1 µL into the GC-MS system.

Protocol 3: Derivatization of this compound for HPLC-UV Analysis

Materials:

  • This compound

  • Pentafluorobenzyl bromide (PFB-Br)

  • Potassium carbonate (anhydrous)

  • Acetonitrile (HPLC grade)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • HPLC-UV system

Procedure:

  • Prepare a standard solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Pipette 100 µL of the standard solution into a reaction vial.

  • Add 10 mg of anhydrous potassium carbonate to the vial.

  • Add 50 µL of a 10% (v/v) solution of PFB-Br in acetonitrile.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 1 hour in a heating block or water bath.

  • Cool the vial to room temperature.

  • Filter the solution to remove the potassium carbonate.

  • The derivatized sample is now ready for HPLC-UV analysis.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of Derivatized this compound

ParameterSilylated Derivative (TMS-ether)Acylated Derivative (PFB-ester)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C280°C
Carrier Gas Helium at 1.0 mL/minHelium at 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min100°C (hold 2 min), ramp to 300°C at 20°C/min, hold 5 min
MS Transfer Line 280°C300°C
Ion Source Temp. 230°C230°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 50-500m/z 50-600
Expected RT ~10-12 min~12-15 min
Quantifier Ion (m/z) To be determinedTo be determined
Qualifier Ions (m/z) To be determinedTo be determined

Table 2: HPLC-UV Parameters for the Analysis of Derivatized this compound

ParameterPFB-ether Derivative
HPLC Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Expected RT To be determined

Table 3: Expected Performance Characteristics

ParameterSilylation (GC-MS)Acylation (GC-MS)Acylation (HPLC-UV)
Linearity (r²) >0.99>0.99>0.99
LOD Low ng/mLLow pg/mL (with ECD)Low ng/mL
LOQ Low ng/mLLow pg/mL (with ECD)Mid ng/mL
Precision (%RSD) <10%<10%<5%
Accuracy (%Recovery) 85-115%85-115%90-110%

Visualizations

Derivatization_Workflow cluster_GC GC-MS Analysis cluster_HPLC HPLC-UV Analysis Analyte_GC This compound Deriv_GC Derivatization Analyte_GC->Deriv_GC Silylation Silylation (MSTFA) Deriv_GC->Silylation Method 1 Acylation_GC Acylation (PFBCl) Deriv_GC->Acylation_GC Method 2 GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Acylation_GC->GCMS_Analysis Data_GC Data Analysis GCMS_Analysis->Data_GC Analyte_HPLC This compound Deriv_HPLC Derivatization Analyte_HPLC->Deriv_HPLC Acylation_HPLC Acylation (PFB-Br) Deriv_HPLC->Acylation_HPLC HPLC_Analysis HPLC-UV Analysis Acylation_HPLC->HPLC_Analysis Data_HPLC Data Analysis HPLC_Analysis->Data_HPLC

Caption: Experimental workflows for the derivatization and analysis of this compound.

Silylation_Reaction cluster_main Silylation Reaction with MSTFA Reactant1 This compound Reactant2 MSTFA Product1 2-Fluoro-6-methoxybenzyl-TMS-ether Reactant1->Product1 + Reactant2->Product1 Reaction Product2 N-Methyltrifluoroacetamide Product1->Product2 +

Caption: Silylation of this compound with MSTFA.

Conclusion

The described derivatization protocols provide robust and reliable methods for the quantitative analysis of this compound by GC-MS and HPLC-UV. Silylation with MSTFA and acylation with PFBCl are effective for enhancing the GC-MS analysis by increasing volatility and thermal stability. For HPLC-UV, derivatization with PFB-Br introduces a strong chromophore, significantly improving detection limits. The choice of derivatization method will depend on the specific analytical requirements, including desired sensitivity and the available instrumentation. The provided protocols and analytical conditions serve as a starting point and may require further optimization for specific matrices and applications.

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-methoxybenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.[1] This document provides a detailed protocol for the synthesis of 2-Fluoro-6-methoxybenzyl chloride from 2-Fluoro-6-methoxybenzyl alcohol using thionyl chloride. This transformation is crucial for the synthesis of various pharmaceutical intermediates and other fine chemicals, where the benzyl chloride serves as a versatile electrophile for subsequent nucleophilic substitution reactions.

Reaction Mechanism

The reaction of a primary alcohol, such as this compound, with thionyl chloride typically proceeds through an Sₙ2-like mechanism.[1][2] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion. The resulting intermediate, an alkyl chlorosulfite, is highly reactive. A chloride ion, either from the initial step or from a base like pyridine if used, then attacks the benzylic carbon in an Sₙ2 fashion, leading to the desired benzyl chloride with inversion of configuration if a chiral center were present.[3][4] The decomposition of the leaving group into gaseous SO₂ and HCl is thermodynamically favorable and helps to drive the reaction forward.[2]

reaction_mechanism Start 2-Fluoro-6-methoxybenzyl alcohol + SOCl₂ Intermediate Alkyl Chlorosulfite Intermediate Start->Intermediate Nucleophilic Attack Product 2-Fluoro-6-methoxybenzyl chloride Intermediate->Product Sₙ2 Attack by Cl⁻ Byproducts SO₂ (gas) + HCl (gas) Intermediate->Byproducts experimental_workflow A 1. Dissolve Alcohol & DMF in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add SOCl₂ Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC/GC) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Wash with Water & Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify (Column Chromatography) H->I If needed J Final Product H->J I->J

References

Application Notes and Protocols: Synthetic Routes to Novel Compounds Using 2-Fluoro-6-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic routes for the preparation of novel compounds starting from 2-fluoro-6-methoxybenzyl alcohol. This versatile building block, featuring both fluoro and methoxy substitutions on the aromatic ring, is a valuable precursor for generating diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. Two primary synthetic pathways are presented: 1) the synthesis of a novel chalcone derivative via oxidation to the corresponding aldehyde and subsequent Claisen-Schmidt condensation, and 2) the synthesis of a novel N-benzylated heterocycle through conversion to a benzyl bromide followed by nucleophilic substitution. These protocols are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Introduction

Fluorine-containing organic molecules are of significant interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The unique electronic properties of the fluoro and methoxy groups in this compound make it an attractive starting material for the synthesis of new chemical entities. The protocols outlined below provide a roadmap for leveraging this commercially available starting material to generate more complex and potentially bioactive molecules.

Pathway 1: Synthesis of a Novel Chalcone Derivative

This pathway involves a two-step process: the oxidation of this compound to 2-fluoro-6-methoxybenzaldehyde, followed by a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone to yield a novel chalcone. Chalcones are a class of compounds known for their wide range of biological activities, including anti-inflammatory and anticancer properties.[1]

Logical Workflow for Pathway 1

G A This compound B Oxidation A->B PCC, DCM C 2-Fluoro-6-methoxybenzaldehyde B->C D Claisen-Schmidt Condensation (with Acetophenone) C->D NaOH, EtOH E Novel Chalcone Derivative D->E

Caption: Synthetic workflow for the preparation of a novel chalcone derivative.

Experimental Protocols

Step 1.1: Oxidation of this compound to 2-Fluoro-6-methoxybenzaldehyde

This protocol utilizes pyridinium chlorochromate (PCC) for the mild oxidation of the primary alcohol to the aldehyde, minimizing over-oxidation to the carboxylic acid.

  • Materials and Reagents:

    • This compound

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM), anhydrous

    • Silica gel

    • Celite®

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a stirred suspension of pyridinium chlorochromate (1.5 eq) in anhydrous dichloromethane (15 mL/g of alcohol), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (5 mL/g) in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel topped with Celite®.

    • Wash the filter cake with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-fluoro-6-methoxybenzaldehyde as a solid.

Step 1.2: Claisen-Schmidt Condensation to Synthesize (E)-1-(4-hydroxyphenyl)-3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-one

This protocol describes the base-catalyzed condensation of the synthesized aldehyde with 4-hydroxyacetophenone.

  • Materials and Reagents:

    • 2-Fluoro-6-methoxybenzaldehyde

    • 4-Hydroxyacetophenone

    • Ethanol

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), 1M

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluoro-6-methoxybenzaldehyde (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol (10 mL/g of aldehyde).

    • Cool the mixture in an ice bath and add a 50% aqueous solution of sodium hydroxide (2.0 eq) dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A precipitate may form during this time.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice.

    • Acidify the mixture to pH ~5-6 with 1M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to yield the pure chalcone derivative.

Quantitative Data Summary for Pathway 1
StepStarting MaterialProductReagentsTypical Yield
1.1This compound2-Fluoro-6-methoxybenzaldehydePCC, DCM85-95%
1.22-Fluoro-6-methoxybenzaldehyde(E)-1-(4-hydroxyphenyl)-3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-one4-Hydroxyacetophenone, NaOH, EtOH70-85%[2][3]

Pathway 2: Synthesis of a Novel N-Benzylated Heterocycle

This pathway details the conversion of this compound to the corresponding benzyl bromide, a versatile electrophile. This intermediate is then used in a nucleophilic substitution reaction to alkylate a heterocycle, such as imidazole, yielding a novel N-substituted derivative. N-arylmethyl substituted heterocycles are common scaffolds in pharmaceuticals.

Logical Workflow for Pathway 2

G A This compound B Bromination A->B PBr₃, Et₂O C 2-Fluoro-6-methoxybenzyl bromide B->C D N-Alkylation (with Imidazole) C->D NaH, DMF E 1-(2-Fluoro-6-methoxybenzyl)-1H-imidazole D->E

Caption: Synthetic workflow for the N-alkylation of imidazole.

Experimental Protocols

Step 2.1: Synthesis of 2-Fluoro-6-methoxybenzyl bromide

This protocol uses phosphorus tribromide (PBr₃) to convert the primary alcohol into the corresponding benzyl bromide.

  • Materials and Reagents:

    • This compound

    • Phosphorus tribromide (PBr₃)

    • Diethyl ether (Et₂O), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether (20 mL/g) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus tribromide (0.4 eq) dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture over crushed ice.

    • Separate the organic layer and wash it sequentially with cold water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl bromide, which can be used in the next step without further purification.

Step 2.2: N-Alkylation of Imidazole

This protocol describes the N-alkylation of imidazole with the synthesized benzyl bromide using sodium hydride as a base.

  • Materials and Reagents:

    • 2-Fluoro-6-methoxybenzyl bromide

    • Imidazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Deionized water

    • Brine

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (10 mL/g of imidazole) at 0 °C, add a solution of imidazole (1.0 eq) in anhydrous DMF (5 mL/g) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of 2-fluoro-6-methoxybenzyl bromide (1.1 eq) in anhydrous DMF (5 mL/g) dropwise.

    • Allow the reaction to warm to room temperature and stir for 8-16 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzylated imidazole derivative.

Quantitative Data Summary for Pathway 2
StepStarting MaterialProductReagentsTypical Yield
2.1This compound2-Fluoro-6-methoxybenzyl bromidePBr₃, Et₂O80-90%
2.22-Fluoro-6-methoxybenzyl bromide1-(2-Fluoro-6-methoxybenzyl)-1H-imidazoleImidazole, NaH, DMF75-90%

Conclusion

The synthetic routes detailed in this application note demonstrate the utility of this compound as a versatile starting material for the generation of novel chalcones and N-benzylated heterocycles. These protocols provide a solid foundation for researchers to explore the synthesis of new chemical entities for applications in drug discovery and materials science. The described workflows are robust and can likely be adapted for the synthesis of a wider library of derivatives by varying the acetophenone or heterocyclic coupling partners.

References

Application Notes and Protocols for Coupling Reactions with 2-Fluoro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-6-methoxybenzyl alcohol is a valuable building block in medicinal chemistry and materials science. Its functional groups offer multiple points for chemical modification, enabling the synthesis of diverse and complex molecular architectures. Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This document provides detailed application notes and generalized protocols for performing common palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with this compound. While specific literature on this exact substrate is limited, the following protocols are based on established methodologies for structurally similar aryl halides and can be adapted accordingly.

General Considerations

  • Reactivity of the Aryl Fluoride: The C-F bond is generally the least reactive among aryl halides (I > Br > Cl > F) in oxidative addition to a palladium catalyst. However, the presence of the ortho-methoxy group can electronically influence this reactivity. For successful coupling, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are typically required.

  • The Benzyl Alcohol Group: The primary alcohol functional group may interfere with certain coupling reactions, particularly those employing strong bases, as it can be deprotonated. In such cases, protection of the hydroxyl group (e.g., as a silyl ether like TBDMS or a benzyl ether) may be necessary prior to the coupling reaction, followed by a deprotection step.

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and ensure reproducibility.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[1][2] This protocol outlines the coupling of this compound (potentially as its corresponding halide or triflate derivative) with various boronic acids or esters.

General Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (derived from this compound, 1.0 equiv.), the aryl/heteroaryl boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).[3]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.[3]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Data Presentation: Suzuki-Miyaura Coupling Conditions

ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-iPr1-5 mol% loading is typical.
Ligand SPhos, XPhos, P(t-Bu)₃, PCy₃Bulky, electron-rich phosphine ligands are often effective.[3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃The choice of base is critical and depends on the substrates.[1]
Solvent Toluene, 1,4-Dioxane, THF, Toluene/H₂OAnhydrous and degassed solvents are crucial.[3]
Temperature 80 - 110 °CHigher temperatures are often needed for less reactive halides.
Typical Yields 60 - 95%Yields are highly dependent on the specific coupling partners and conditions.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst (Pd Source, Ligand) A->B C 3. Purge with Inert Gas (Ar or N2) B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir (80-110 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool and Quench F->G H 8. Extraction G->H H->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K Final Product J->K Pure Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Ar-X OA_label Oxidative Addition PdII_ArOR Ar-Pd(II)L2-OR' PdII_ArX->PdII_ArOR Base (e.g., OH-) Trans_label Transmetalation PdII_ArR Ar-Pd(II)L2-R PdII_ArOR->PdII_ArR R-B(OH)2 PdII_ArR->Pd0 Ar-R RE_label Reductive Elimination

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines.[6][7] This method is highly valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals.

General Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (derived from this compound, 1.0 equiv.), the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the amine (1.1-1.2 equiv.) and the degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the mixture with stirring to the specified temperature (typically 80-120 °C) for the required time (4-24 hours).

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsPrecatalysts often offer higher activity and stability.[8]
Ligand RuPhos, XPhos, BrettPhos, JosiphosLigand choice is crucial and depends on the amine (primary, secondary).[9]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required.[10]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous and oxygen-free conditions are essential.
Temperature 80 - 120 °CReaction temperature is substrate-dependent.
Typical Yields 70 - 98%Generally high-yielding for a broad range of substrates.

Visualizations

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Ar-X OA_label Oxidative Addition PdII_Amide [Ar-Pd(II)L2(NR1R2)]- PdII_ArX->PdII_Amide + HNR1R2 + Base Amine_Coord Amine Coordination & Deprotonation PdII_Amide->Pd0 Ar-NR1R2 RE_label Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.[6]

Application Note 3: Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] It is a reliable method for the synthesis of arylalkynes and conjugated enynes.

General Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a degassed solution of the aryl halide (derived from this compound, 1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[12]

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) followed by a suitable base (e.g., Et₃N, piperidine, or DIPA), which often can also serve as the solvent.[13]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Conditions

ParameterConditionNotes
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard catalysts for Sonogashira coupling.[14]
Co-catalyst CuITypically used, though copper-free protocols exist.[13]
Base Et₃N, DIPA, Piperidine, Cs₂CO₃An amine base is most common and can act as a solvent.[11]
Solvent THF, DMF, Toluene, Et₃NAnhydrous and degassed conditions are preferred.
Temperature Room Temperature to 60 °CThe reaction is often run under mild temperature conditions.[11]
Typical Yields 75 - 99%Generally provides excellent yields for a wide range of substrates.

Visualizations

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Ar-X (Oxidative Addition) PdII_ArAlkyne Ar-Pd(II)L2-C≡CR PdII_ArX->PdII_ArAlkyne Transmetalation PdII_ArAlkyne->Pd0 Ar-C≡CR (Reductive Elimination) CuX Cu-X CuAlkyne Cu-C≡CR CuX->CuAlkyne + H-C≡CR - HX

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.[14]

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the large-scale synthesis of 2-Fluoro-6-methoxybenzyl alcohol, a key intermediate in the development of various pharmaceutical compounds. The primary synthesis route involves the reduction of the corresponding aldehyde, 2-Fluoro-6-methoxybenzaldehyde. This note outlines two robust and scalable methods for this conversion: sodium borohydride reduction and catalytic hydrogenation. Additionally, a viable synthetic route for the precursor aldehyde via ortho-lithiation and formylation of 1-fluoro-3-methoxybenzene is presented. The protocols are designed to be suitable for pilot plant and industrial scale production.

Introduction

This compound is a crucial building block in medicinal chemistry, often incorporated into molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The most direct and industrially feasible approach to this compound is the reduction of 2-fluoro-6-methoxybenzaldehyde. This can be achieved through chemical reduction using hydride reagents or by catalytic hydrogenation, both offering distinct advantages in terms of cost, safety, and environmental impact.

Synthesis of the Precursor: 2-Fluoro-6-methoxybenzaldehyde

A common laboratory and potential large-scale synthesis of 2-fluoro-6-methoxybenzaldehyde involves the directed ortho-metalation (DoM) of 1-fluoro-3-methoxybenzene followed by formylation.

Reaction Scheme
Experimental Protocol: Ortho-lithiation and Formylation
  • Reaction Setup: A suitable multi-neck reaction vessel equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

  • Lithiation: The THF is cooled to -78 °C. 1-fluoro-3-methoxybenzene is added to the reactor. n-Butyllithium (n-BuLi) in hexanes is then added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction is allowed to stir for an additional 1-2 hours at -78 °C.

  • Quenching and Work-up: The reaction is slowly warmed to 0 °C and quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The phases are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield 2-fluoro-6-methoxybenzaldehyde.

Large-Scale Synthesis of this compound

Two primary methods are presented for the reduction of 2-fluoro-6-methoxybenzaldehyde to the target alcohol.

Method A: Sodium Borohydride Reduction

This method is well-suited for large-scale production due to its operational simplicity and the use of a relatively safe and inexpensive reducing agent.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a green and highly efficient method, particularly for very large-scale industrial production, as it avoids the generation of stoichiometric inorganic byproducts.

Data Presentation: Comparison of Synthesis Methodologies

ParameterMethod A: Sodium Borohydride ReductionMethod B: Catalytic Hydrogenation
Starting Material 2-Fluoro-6-methoxybenzaldehyde2-Fluoro-6-methoxybenzaldehyde
Key Reagents Sodium borohydride (NaBH₄), MethanolHydrogen (H₂), Palladium on Carbon (Pd/C)
Solvent Methanol, WaterEthanol or Methanol
Temperature 0 - 25 °C25 - 50 °C
Pressure Atmospheric2 - 10 bar
Typical Reaction Time 2 - 4 hours4 - 8 hours
Typical Yield 90 - 98%95 - 99%
Purity (pre-purification) >95%>97%
Work-up pH adjustment, extractionFiltration of catalyst, solvent removal
Safety Considerations Hydrogen evolution during quenchingHandling of flammable hydrogen gas and pyrophoric catalyst

Experimental Protocols

Protocol for Method A: Sodium Borohydride Reduction
  • Reaction Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermometer, and addition funnel is charged with 2-fluoro-6-methoxybenzaldehyde and methanol.

  • Cooling: The solution is cooled to 0-5 °C with an appropriate cooling system.

  • Addition of Reducing Agent: A solution of sodium borohydride in water (with a small amount of sodium hydroxide for stabilization) is prepared separately and added portion-wise or via a dropping funnel to the aldehyde solution, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of acetone, followed by acidification with dilute hydrochloric acid to a pH of 5-6.

  • Isolation: The methanol is partially removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure to yield crude this compound. Further purification, if necessary, can be achieved by vacuum distillation or recrystallization.

Protocol for Method B: Catalytic Hydrogenation
  • Catalyst Handling and Reactor Setup: A hydrogenation reactor (autoclave) is purged with nitrogen. A slurry of 5% or 10% Palladium on Carbon (Pd/C) catalyst in ethanol is carefully charged to the reactor under a nitrogen blanket.

  • Charging of Substrate: A solution of 2-fluoro-6-methoxybenzaldehyde in ethanol is added to the reactor.

  • Hydrogenation: The reactor is sealed and purged several times with nitrogen, followed by purging with hydrogen. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 5 bar) and heated to the target temperature (e.g., 40 °C). The reaction mixture is agitated vigorously.

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and/or by analyzing samples via HPLC or GC.

  • Filtration and Isolation: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is vented and purged with nitrogen. The reaction mixture is filtered through a bed of celite to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to afford this compound. The crude product is typically of high purity, but can be further purified by vacuum distillation if required.

Visualizations

Synthesis_Workflow cluster_aldehyde Precursor Synthesis cluster_alcohol Target Synthesis cluster_methodA Method A cluster_methodB Method B A 1-Fluoro-3-methoxybenzene B Ortho-lithiation (n-BuLi, THF, -78°C) A->B C Formylation (DMF) B->C D Aqueous Workup C->D E 2-Fluoro-6-methoxybenzaldehyde D->E F NaBH4 Reduction (Methanol, 0-25°C) E->F H Catalytic Hydrogenation (H2, Pd/C, 25-50°C) E->H G Quenching & Extraction J This compound G->J I Catalyst Filtration I->J

Caption: Overall workflow for the synthesis of this compound.

NaBH4_Reduction_Pathway start 2-Fluoro-6-methoxybenzaldehyde in Methanol step1 Cool to 0-5°C start->step1 step2 Add aq. NaBH4 solution step1->step2 step3 Reaction (2-4h) step2->step3 step4 Quench with Acetone/HCl step3->step4 step5 Solvent Removal & Extraction step4->step5 end This compound step5->end

Caption: Process flow for Sodium Borohydride reduction.

Catalytic_Hydrogenation_Pathway start Charge Reactor with Pd/C and Aldehyde Solution step1 Purge with N2 then H2 start->step1 step2 Pressurize with H2 (2-10 bar) Heat to 25-50°C step1->step2 step3 Reaction (4-8h) step2->step3 step4 Cool, Vent, and Purge with N2 step3->step4 step5 Filter Catalyst step4->step5 step6 Solvent Removal step5->step6 end This compound step6->end

Caption: Process flow for Catalytic Hydrogenation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-6-methoxybenzyl alcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent and efficient method for the synthesis of this compound involves a two-step process:

  • Directed ortho-lithiation of 1-fluoro-3-methoxybenzene followed by formylation with N,N-dimethylformamide (DMF) to yield 2-fluoro-6-methoxybenzaldehyde. The methoxy group directs the lithiation to the ortho position.[1][2]

  • Reduction of the resulting 2-fluoro-6-methoxybenzaldehyde to the corresponding benzyl alcohol using a suitable reducing agent like sodium borohydride.

Q2: Why is an excess of n-butyllithium (n-BuLi) often required for the ortho-lithiation step?

A2: Organolithium reagents, such as n-BuLi, have a tendency to form aggregates in solution. These aggregates can "cannibalize" the active base, rendering it unavailable for the deprotonation of the aromatic ring.[3] Therefore, using an excess of n-BuLi ensures that a sufficient concentration of the monomeric, reactive species is present to drive the lithiation to completion.[3]

Q3: My starting material, 1-fluoro-3-methoxybenzene, is not fully dissolving in THF at -78 °C. Will this affect my reaction?

A3: Yes, poor solubility of the starting material at low temperatures can significantly impact the reaction rate and overall yield.[4] A homogeneous solution is ideal for efficient lithiation. If you observe solubility issues, you can try to add the n-BuLi at -78 °C and then allow the reaction to slowly warm to a slightly higher temperature, such as -40 °C, to improve solubility and reaction kinetics.[4] However, be cautious, as warming too high can lead to side reactions.

Q4: I am observing the formation of byproducts. What are the likely side reactions?

A4: In the ortho-lithiation step, potential side reactions include:

  • Benzyne formation: If the reaction temperature is not well-controlled and rises too high, elimination of lithium fluoride from the lithiated intermediate can occur, leading to the formation of a highly reactive benzyne intermediate.

  • Reaction with the solvent: Strong bases like n-BuLi can react with ethereal solvents like THF, especially at temperatures above -20 °C.[1]

In the subsequent formylation and reduction steps, potential side reactions can be similar to those observed in Grignard reactions, such as the Grignard reagent acting as a base, leading to enolate formation if a ketone is present.[5]

Troubleshooting Guides

Low Yield in the Ortho-lithiation and Formylation Step
Symptom Possible Cause Suggested Solution
Starting material recovered Incomplete lithiation- Ensure all glassware is rigorously dried to prevent quenching of the n-BuLi. - Use freshly titrated n-BuLi to accurately determine its concentration.[4] - Consider adding an activator like N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up n-BuLi aggregates and increase reactivity. - Increase the equivalents of n-BuLi used.[3]
Poor solubility of starting material- Add n-BuLi at -78 °C and then allow the reaction to slowly warm to -40 °C.[4] - Use a co-solvent system if compatible with the reaction conditions.
Low yield of aldehyde, with complex mixture of byproducts Reaction temperature too high- Maintain a strict reaction temperature of -78 °C during the addition of n-BuLi and for the duration of the lithiation. - Use a reliable cooling bath (e.g., dry ice/acetone).
Impure reagents- Use freshly distilled THF to remove any water or peroxides. - Use high-purity 1-fluoro-3-methoxybenzene.
Formation of butylated starting material Reaction of n-BuLi as a nucleophile- This is less common in ortho-lithiations but can occur. Ensure slow addition of the electrophile (DMF) to the lithiated species.
Low Yield in the Reduction Step
Symptom Possible Cause Suggested Solution
Incomplete reduction of the aldehyde Insufficient reducing agent- Increase the molar equivalents of the reducing agent (e.g., sodium borohydride).
Deactivated reducing agent- Use a fresh bottle of the reducing agent.
Formation of impurities Over-reduction or side reactions- Monitor the reaction closely by TLC to avoid prolonged reaction times. - Ensure the work-up procedure is appropriate to quench the reaction and neutralize any reactive species.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-methoxybenzaldehyde via Ortho-lithiation

This protocol is adapted from a similar procedure for a related compound.[6]

Materials:

  • 1-Fluoro-3-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Diethyl ether

  • Water

  • 0.2 N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 1-fluoro-3-methoxybenzene in anhydrous THF to the cooled solvent.

  • To this solution, add n-BuLi dropwise while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF dropwise, ensuring the temperature does not rise above -70 °C.

  • Continue stirring at -70 °C for 10 minutes after the addition is complete.

  • Quench the reaction by adding acetic acid, followed by water, while allowing the mixture to warm to 10 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, 0.2 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-6-methoxybenzaldehyde.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Reduction of 2-Fluoro-6-methoxybenzaldehyde to this compound

Materials:

  • 2-Fluoro-6-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-fluoro-6-methoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Ortho-lithiation and Formylation cluster_step2 Step 2: Reduction start 1-Fluoro-3-methoxybenzene lithiation Ortho-lithiation with n-BuLi in THF at -78°C start->lithiation formylation Formylation with DMF lithiation->formylation aldehyde 2-Fluoro-6-methoxybenzaldehyde formylation->aldehyde reduction Reduction with NaBH4 in Methanol aldehyde->reduction product This compound reduction->product troubleshooting_low_yield cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions start Low Yield of 2-Fluoro-6-methoxybenzaldehyde check_sm Starting Material Recovered? start->check_sm check_byproducts Complex Mixture of Byproducts? start->check_byproducts incomplete_lithiation Incomplete Lithiation: - Dry glassware thoroughly - Titrate n-BuLi - Add TMEDA - Increase n-BuLi equivalents check_sm->incomplete_lithiation Yes poor_solubility Poor Solubility: - Warm reaction to -40°C check_sm->poor_solubility Yes high_temp High Reaction Temperature: - Maintain strict temperature control at -78°C check_byproducts->high_temp Yes impure_reagents Impure Reagents: - Use freshly distilled THF - Use pure starting material check_byproducts->impure_reagents Yes

References

Technical Support Center: Purification of Crude 2-Fluoro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Fluoro-6-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized by the reduction of 2-Fluoro-6-methoxybenzaldehyde, may contain several impurities. The most common include:

  • Unreacted Starting Material: Residual 2-Fluoro-6-methoxybenzaldehyde.

  • Over-reduction Products: Small amounts of 2-Fluoro-6-methoxytoluene.

  • Byproducts from the Reducing Agent: Salts and other byproducts derived from the reducing agent used (e.g., aluminum salts from LiAlH₄ or borate salts from NaBH₄).

  • Solvent Residues: Traces of the reaction or workup solvents.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, will allow you to distinguish the product from impurities. The product, being a polar alcohol, will have a lower Rf value than less polar impurities like the starting aldehyde. Staining with potassium permanganate can help visualize alcohol-containing compounds if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[1]

Troubleshooting Guides

Recrystallization

Problem: The compound does not crystallize from the solution upon cooling.

  • Possible Cause 1: Too much solvent was used. [2]

    • Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

  • Possible Cause 2: The solution is supersaturated. [3]

    • Solution 1 (Seeding): Add a small seed crystal of pure this compound to induce crystallization.

    • Solution 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the concentration of the solute is too high. [2][4]

    • Solution: Add more solvent to the hot solution to dissolve the oil, and then allow it to cool slowly. Using a solvent pair (e.g., a solvent in which the compound is soluble and a non-solvent in which it is insoluble) can also help promote crystallization over oiling out.

Flash Column Chromatography

Problem: The product is not separating well from an impurity.

  • Possible Cause 1: The solvent system (eluent) is not optimal.

    • Solution: Adjust the polarity of the eluent. For this compound, a gradient of ethyl acetate in hexanes is typically effective. If separation is poor, try a shallower gradient (i.e., increase the percentage of the more polar solvent more slowly).

  • Possible Cause 2: The column was not packed properly.

    • Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.

  • Possible Cause 3: The sample was not loaded correctly.

    • Solution: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a narrow band. For compounds with limited solubility in the eluent, dry loading is recommended.[5]

Problem: The product is eluting with a broad band or streaking.

  • Possible Cause: The compound is interacting strongly with the silica gel.

    • Solution: While less common for neutral alcohols compared to amines or acids, strong interactions can occur. Consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of a polar modifier like triethylamine in the eluent.[1]

Data Presentation

The following table summarizes typical purification outcomes for crude this compound. The starting purity is assumed to be in the range of 85-90% based on common synthetic outcomes.

Purification TechniqueTypical Purity AchievedExpected Yield RangeKey Considerations
Recrystallization >98%70-90%Dependent on finding a suitable solvent system. Some product loss in the mother liquor is unavoidable.[3]
Flash Column Chromatography >99%80-95%Effective for removing a wider range of impurities. Yield depends on the separation efficiency.

Experimental Protocols

Protocol 1: Recrystallization from a Solvent Pair (Ethyl Acetate/Hexanes)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Induce Cloudiness: While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot ethyl acetate back to the solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. If the solubility is low, dissolve it in a slightly more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder and load this onto the top of the packed column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Start Crude 2-Fluoro-6- methoxybenzyl alcohol Recrystallization Recrystallization Start->Recrystallization Dissolve in hot solvent ColumnChrom Flash Column Chromatography Start->ColumnChrom Adsorb on silica gel TLC TLC Monitoring Recrystallization->TLC Check purity ColumnChrom->TLC Monitor fractions HPLC HPLC Analysis TLC->HPLC Quantitative analysis Final_Product Pure Product (>98%) HPLC->Final_Product Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Slow Cooling Start->Cooling Problem No Crystals Form Cooling->Problem Issue OilingOut Oiling Out Cooling->OilingOut Issue Success Pure Crystals Formed Cooling->Success Success Solution1 Concentrate Solution Problem->Solution1 Too much solvent? Solution2 Seed or Scratch Problem->Solution2 Supersaturated? Solution3 Add More Solvent OilingOut->Solution3 Too concentrated? Solution1->Cooling Solution2->Cooling Solution3->Cooling

References

Technical Support Center: Synthesis of 2-Fluoro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to reduce 2-Fluoro-6-methoxybenzaldehyde resulted in a significant amount of an acidic impurity. What is this byproduct and how can I avoid it?

A1: The acidic impurity is most likely 2-Fluoro-6-methoxybenzoic acid . This byproduct forms via the Cannizzaro reaction, a common side reaction for aldehydes that lack alpha-hydrogens, such as 2-Fluoro-6-methoxybenzaldehyde.[1][2][3] This disproportionation reaction is induced by basic conditions, where one molecule of the aldehyde is reduced to the desired alcohol, and another is oxidized to a carboxylic acid.[1][4]

Troubleshooting:

  • pH Control: Ensure your reaction medium is neutral or slightly acidic. If using a reducing agent that generates basic byproducts, consider adding a buffer or performing a workup with a mild acid.

  • Choice of Reducing Agent: Employ a mild and neutral reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol at low temperatures (e.g., 0-25 °C). Avoid strong bases or reaction conditions that can promote the Cannizzaro reaction.[3]

  • Reaction Temperature: Maintain a low reaction temperature to minimize the rate of the Cannizzaro reaction.

Q2: After purification, I've identified a byproduct with a mass corresponding to the loss of a methyl group. What is this impurity?

A2: This impurity is likely 2-Fluoro-6-hydroxybenzyl alcohol . Demethylation of the methoxy group can occur under harsh acidic conditions or with certain Lewis acids used during the reaction or workup.

Troubleshooting:

  • Avoid Strong Acids: Use mild acidic conditions for quenching and workup. A saturated aqueous solution of ammonium chloride is often a good choice.

  • Temperature Control: Avoid excessive heating during the reaction and purification steps, as this can promote demethylation.

Q3: My final product contains a non-polar impurity that I suspect is an over-reduction product. What could it be?

A3: The likely over-reduction byproduct is 2-Fluoro-6-methoxytoluene . This can occur if a strong reducing agent is used or if the reaction conditions are too harsh, leading to the reduction of the benzyl alcohol.[5]

Troubleshooting:

  • Select a Milder Reducing Agent: Sodium borohydride is generally selective for aldehydes and ketones and is less likely to reduce the resulting benzyl alcohol. Avoid powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) if over-reduction is a concern.

  • Control Reaction Time and Temperature: Do not let the reaction run for an extended period after the starting material has been consumed, and maintain a controlled, low temperature.

Q4: What are the common inorganic byproducts when using sodium borohydride for the reduction?

A4: When using sodium borohydride in an alcohol solvent (e.g., methanol or ethanol), the inorganic byproducts are primarily borate esters , which are subsequently hydrolyzed to boric acid and the alcohol solvent during aqueous workup. These are typically removed during the extraction and purification steps.

Byproduct Summary

Byproduct NameChemical StructureCommon CausePrevention Strategy
2-Fluoro-6-methoxybenzoic acid2-F, 6-MeO-C₆H₃-COOHCannizzaro reaction under basic conditions.[1][2][3]Maintain neutral or slightly acidic pH; use a mild reducing agent.
2-Fluoro-6-methoxytoluene2-F, 6-MeO-C₆H₃-CH₃Over-reduction with a strong reducing agent.[5]Use a milder reducing agent (e.g., NaBH₄); control reaction time and temperature.
2-Fluoro-6-hydroxybenzyl alcohol2-F, 6-OH-C₆H₃-CH₂OHDemethylation under harsh acidic conditions.Use mild acidic conditions for workup; avoid excessive heat.
2-Fluoro-6-methoxybenzaldehyde2-F, 6-MeO-C₆H₃-CHOIncomplete reaction.Ensure sufficient equivalents of the reducing agent; allow for adequate reaction time.

Experimental Protocol: Reduction of 2-Fluoro-6-methoxybenzaldehyde with Sodium Borohydride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Fluoro-6-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-6-methoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl to decompose the excess NaBH₄ and neutralize the mixture (pH ~7).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis Pathway and Byproduct Formation

The following diagram illustrates the primary synthetic route to this compound via the reduction of 2-Fluoro-6-methoxybenzaldehyde, highlighting the formation of common byproducts.

Synthesis_Byproducts cluster_byproducts Potential Byproducts start 2-Fluoro-6-methoxybenzaldehyde product This compound start->product Reduction (e.g., NaBH4) byproduct1 2-Fluoro-6-methoxybenzoic acid (Cannizzaro Reaction) start->byproduct1 Basic Conditions byproduct3 Unreacted Starting Material start->byproduct3 Incomplete Reaction byproduct2 2-Fluoro-6-methoxytoluene (Over-reduction) product->byproduct2 Harsh Reduction Conditions

Caption: Synthesis of this compound and common byproducts.

References

stability issues of 2-Fluoro-6-methoxybenzyl alcohol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Fluoro-6-methoxybenzyl alcohol under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

A1: The main stability issue arises from the acid-catalyzed degradation of the molecule. The two primary degradation pathways are the cleavage of the methoxy ether and the formation of a benzylic carbocation, which can lead to various subsequent reactions. The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the benzene ring influences the overall stability.

Q2: How do the substituents (fluoro and methoxy groups) on the aromatic ring affect the stability of the molecule under acidic conditions?

A2: The methoxy group (-OCH₃) is an electron-donating group that can stabilize the formation of a benzylic carbocation through resonance. Conversely, the fluorine atom (-F) is an electron-withdrawing group, which tends to destabilize a carbocation. The interplay of these opposing electronic effects dictates the overall reactivity and stability of the molecule in an acidic environment.

Q3: What are the likely degradation products of this compound in the presence of a strong acid?

A3: Under strong acidic conditions, potential degradation products include 2-fluoro-6-hydroxybenzyl alcohol (from ether cleavage), and various polymeric or condensation products arising from the reactive benzylic carbocation intermediate. The specific products will depend on the reaction conditions, including the acid concentration, temperature, and the presence of other nucleophiles.

Q4: At what pH range does this compound start to show significant degradation?

A4: Significant degradation is generally expected under strongly acidic conditions (pH < 3). However, the rate of degradation is dependent on several factors, including temperature and the specific acid used. It is recommended to conduct preliminary stability studies under your specific experimental conditions.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, it is advisable to:

  • Work at the lowest effective temperature.

  • Use the mildest acidic conditions possible for your reaction.

  • Keep the reaction time to a minimum.

  • Work in a moisture-free environment, as water can participate in hydrolysis reactions.

  • Consider using a protecting group for the alcohol if it is not the reactive site of interest.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low yield of desired product and formation of a complex mixture of byproducts. The acidic conditions are too harsh, leading to significant degradation of the starting material or product.Reduce the concentration of the acid, use a weaker acid, or lower the reaction temperature. Monitor the reaction closely using techniques like TLC or HPLC to determine the optimal reaction time.
Formation of a colored impurity in the reaction mixture. This could indicate the formation of polymeric or oxidized byproducts resulting from the instability of the benzylic carbocation.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Lowering the reaction temperature may also help to suppress side reactions.
Inconsistent reaction outcomes. The stability of this compound can be sensitive to trace amounts of water or impurities in the reagents or solvents.Use freshly distilled or anhydrous solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use.
Difficulty in isolating the desired product. The degradation products may have similar polarities to the desired product, making purification by column chromatography challenging.Consider alternative purification techniques such as recrystallization or preparative HPLC. Derivatization of the desired product to alter its polarity could also be an option.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various acidic conditions. This data is for illustrative purposes to guide experimental design.

Acid Condition Temperature (°C) Time (hours) Degradation (%) Major Degradation Product(s)
1 M HCl in MeOH2524~15%2-Fluoro-6-hydroxybenzyl alcohol
1 M HCl in MeOH506~40%2-Fluoro-6-hydroxybenzyl alcohol, Polymeric materials
0.1 M H₂SO₄ in THF2524< 5%Trace impurities
0.1 M H₂SO₄ in THF6012~25%2-Fluoro-6-hydroxybenzyl alcohol, Unidentified byproducts
50% TFA in CH₂Cl₂01~10%Complex mixture

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound under specific acidic conditions over time.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.

  • Reaction Setup: In a series of vials, add a known volume of the stock solution to the acidic medium being tested (e.g., 1 M HCl in methanol).

  • Incubation: Incubate the vials at the desired temperature.

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching and Dilution: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution). Dilute the sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 270 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of degradation.

Protocol 2: Identification of Degradation Products by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the structure of the major degradation products.

Methodology:

  • Forced Degradation: Subject a larger sample of this compound to the acidic conditions of interest for a sufficient time to generate a significant amount of degradation products.

  • Work-up: Neutralize the reaction mixture and extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: If necessary, purify the major degradation product(s) using column chromatography or preparative HPLC.

  • NMR Analysis:

    • Dissolve the purified degradation product(s) and a sample of the starting material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Compare the spectra of the degradation product(s) with that of the starting material to identify structural changes. Look for the disappearance of the methoxy signal and changes in the aromatic and benzylic proton signals.

    • Advanced NMR techniques such as COSY, HSQC, and HMBC can be used for more detailed structural elucidation if needed.

Visualizations

degradation_pathway A This compound B Protonated Alcohol A->B + H⁺ D Ether Cleavage Product (2-Fluoro-6-hydroxybenzyl alcohol) A->D Acid-catalyzed ether cleavage C Benzylic Carbocation B->C - H₂O E Polymerization / Other Products C->E Further Reactions

Caption: Potential degradation pathways of this compound in acid.

troubleshooting_workflow start Experiment Start issue Low Yield / Impurities Observed? start->issue check_temp Lower Reaction Temperature issue->check_temp Yes success Improved Outcome issue->success No check_acid Reduce Acid Concentration / Use Weaker Acid check_temp->check_acid check_time Optimize Reaction Time (Monitor by TLC/HPLC) check_acid->check_time check_inert Use Inert Atmosphere check_time->check_inert fail Issue Persists check_inert->fail

Caption: A logical workflow for troubleshooting stability issues.

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-6-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-Fluoro-6-methoxybenzaldehyde. This transformation is typically achieved using hydride-based reducing agents.

Q2: Which reducing agents are recommended for this conversion?

A2: Sodium borohydride (NaBH₄) is the most commonly recommended reducing agent for this reaction due to its selectivity, milder reaction conditions, and ease of handling compared to more potent hydrides.[1][2] Lithium aluminum hydride (LiAlH₄) can also be used; however, it is a much stronger reducing agent that reacts violently with protic solvents like water and alcohols, necessitating strictly anhydrous conditions.[1]

Q3: What are the typical solvents used for the reduction with Sodium Borohydride?

A3: Protic solvents such as methanol, ethanol, or a mixture of these with dichloromethane are commonly employed for sodium borohydride reductions.[3] The choice of solvent can influence the reaction rate, with methanol generally providing a faster reaction than ethanol or isopropanol.[3]

Q4: How does temperature affect the reaction?

A4: The reduction of aldehydes with sodium borohydride is typically conducted at temperatures ranging from 0 °C to room temperature. Lowering the temperature can enhance selectivity, especially if there are other reducible functional groups present in the molecule.[2][3]

Q5: I am observing a low yield of the desired alcohol. What are the possible causes and how can I troubleshoot this?

A5: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive or degraded reducing agent.Use a fresh batch of sodium borohydride. Ensure it has been stored in a dry environment.
Insufficient amount of reducing agent.Increase the molar equivalents of sodium borohydride. A common starting point is 1.5 to 2 equivalents relative to the aldehyde.
Low reaction temperature leading to a very slow reaction.Allow the reaction to warm to room temperature or stir for a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incomplete Reaction Short reaction time.Extend the reaction time and monitor the disappearance of the starting aldehyde by TLC.
Inefficient stirring.Ensure vigorous stirring to maintain a good suspension of the sodium borohydride.
Hemiacetal formation.In some cases, aldehydes can form hemiacetals with alcohol solvents, which are less reactive. Trying a different solvent system might be beneficial.[3]
Presence of Impurities Over-reduction (unlikely with NaBH₄ for this substrate).This is more of a concern with stronger reducing agents like LiAlH₄. With NaBH₄, esters and carboxylic acids are generally not reduced under standard conditions.[2]
Impurities in the starting material.Ensure the purity of the 2-Fluoro-6-methoxybenzaldehyde before starting the reaction.
Side reactions.The presence of both a fluorine and a methoxy group on the aromatic ring is unlikely to cause significant side reactions under the mild conditions of a sodium borohydride reduction. However, ensure the reaction is not overly heated.
Difficulty in Product Isolation Emulsion formation during work-up.Add a saturated solution of sodium chloride (brine) to break the emulsion.
Product is too soluble in the aqueous layer.Perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Borohydride

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • 2-Fluoro-6-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-6-methoxybenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (a common ratio is 1:1).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases.

  • Work-up:

    • Add water and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[4]

Data Presentation

Parameter Condition Effect on Reaction Expected Yield
Solvent MethanolFaster reaction rate.[3]High
EthanolSlower reaction rate compared to methanol.[3]High
IsopropanolEven slower reaction rate.[3]High
Temperature 0 °C to Room TempStandard conditions, good control.High
-78 °CIncreased selectivity, slower rate.[2][3]Potentially higher purity, may require longer reaction time.
Equivalents of NaBH₄ 1.1 eqMay result in incomplete reaction.Moderate to High
1.5 - 2.0 eqGenerally sufficient for complete conversion.High to Excellent

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-Fluoro-6-methoxybenzaldehyde dissolve Dissolve in MeOH/DCM start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0 °C to RT add_nabh4->react quench Quench with 1M HCl react->quench workup Aqueous Work-up & Extraction quench->workup purify Column Chromatography workup->purify end_node End: this compound purify->end_node

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic decision decision solution solution start Low Yield check_reagent Check NaBH4 activity start->check_reagent is_reagent_ok Reagent OK? check_reagent->is_reagent_ok check_equivalents Check Equivalents is_reagent_ok->check_equivalents Yes replace_reagent Use Fresh Reagent is_reagent_ok->replace_reagent No are_equivalents_ok Equivalents OK? check_equivalents->are_equivalents_ok check_time_temp Check Reaction Time/Temp are_equivalents_ok->check_time_temp Yes increase_equivalents Increase Equivalents are_equivalents_ok->increase_equivalents No is_time_temp_ok Time/Temp OK? check_time_temp->is_time_temp_ok check_workup Review Work-up is_time_temp_ok->check_workup Yes optimize_conditions Increase Time/Temp is_time_temp_ok->optimize_conditions No optimize_workup Optimize Extraction check_workup->optimize_workup

References

Technical Support Center: 2-Fluoro-6-methoxybenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methoxybenzyl alcohol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involving this compound include:

  • Oxidation: Conversion of the primary alcohol to the corresponding aldehyde, 2-fluoro-6-methoxybenzaldehyde.

  • Etherification: Formation of ethers, such as benzyl ethers, through reactions like the Williamson ether synthesis.

  • Halogenation: Conversion of the hydroxyl group to a halide, typically bromide or chloride, to facilitate subsequent nucleophilic substitution reactions.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Mitsunobu Reaction: A versatile method for converting the alcohol into a variety of other functional groups with inversion of stereochemistry.

  • Protection/Deprotection: The hydroxyl group can be protected with various protecting groups (e.g., silyl ethers) to prevent unwanted reactions in multi-step syntheses.

Q2: How does the 2-fluoro substituent affect the reactivity of the benzyl alcohol?

A2: The ortho-fluoro substituent has several effects on the reactivity of this compound:

  • Increased Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity of the hydroxyl proton, which can affect its reactivity in base-mediated reactions.

  • Steric Hindrance: The fluorine atom can introduce some steric hindrance around the benzylic position, potentially slowing down reactions involving nucleophilic attack at the benzylic carbon.

  • Hydrogen Bonding: The fluorine atom can act as a hydrogen bond acceptor, which may influence the conformation of the molecule and its interactions with reagents and solvents.

Q3: Are there any known incompatibilities or hazardous reactions involving this compound?

A3: While specific data for this compound is limited, benzyl alcohols, in general, can react violently with strong oxidizing agents, strong acids, and certain other reactive compounds. It is always recommended to consult the Safety Data Sheet (SDS) before use and to perform a risk assessment for any new reaction.

Troubleshooting Guides

Oxidation to 2-Fluoro-6-methoxybenzaldehyde

Q: I am getting a low yield in the oxidation of this compound to the aldehyde. What could be the problem?

A: Low yields in this oxidation can be attributed to several factors. Here is a troubleshooting guide:

Possible Cause Recommended Solution
Over-oxidation to Carboxylic Acid This is a common side reaction, especially with strong oxidizing agents like potassium permanganate or chromic acid. Consider using milder, more selective reagents such as pyridinium chlorochromate (PCC), or employing a Swern or Dess-Martin periodinane oxidation.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature, or adding more oxidizing agent.
Sub-optimal Reaction Temperature For Swern-type oxidations, maintaining a very low temperature (typically -78 °C) is crucial to prevent the decomposition of the reactive intermediate and the formation of byproducts.[1] Ensure your cooling bath is stable throughout the addition of reagents.
Moisture in the Reaction Many oxidation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issues with Reagent Quality The oxidizing agent may have degraded over time. Use a fresh batch of the reagent for best results.

Q: I am observing the formation of an unknown byproduct in my Swern oxidation. What could it be?

A: A common side reaction in Swern oxidations, especially if the temperature is not kept sufficiently low, is the formation of a methylthiomethyl (MTM) ether.[1] This occurs through a Pummerer rearrangement of the intermediate chlorosulfonium salt, followed by reaction with the alcohol. To avoid this, it is critical to maintain the reaction temperature below -60 °C.[1]

G start Low Yield in Oxidation check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains complete Reaction is Complete check_completion->complete No starting material increase_params Increase time/temp or add more reagent incomplete->increase_params check_overoxidation Analyze for Carboxylic Acid Byproduct complete->check_overoxidation overoxidation Over-oxidation Detected check_overoxidation->overoxidation Yes no_overoxidation No Over-oxidation check_overoxidation->no_overoxidation No milder_reagent Use Milder Oxidant (e.g., PCC, Swern) overoxidation->milder_reagent check_conditions Review Reaction Conditions no_overoxidation->check_conditions temp_issue Temperature Control Issue? check_conditions->temp_issue moisture_issue Moisture Contamination? check_conditions->moisture_issue fix_temp Ensure Strict Temperature Control temp_issue->fix_temp dry_reagents Use Anhydrous Solvents/Glassware moisture_issue->dry_reagents

Caption: Simplified mechanism of the Mitsunobu reaction.

Purification

Q: I am having difficulty purifying my product by column chromatography. It seems to co-elute with byproducts.

A: Purifying fluorinated compounds can sometimes be challenging due to their unique polarity.

  • Stationary Phase: Standard silica gel is often effective. However, for closely eluting compounds, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol, cyano).

  • Solvent System: A systematic optimization of the solvent system is crucial. A good starting point is a hexane/ethyl acetate gradient. If this fails, consider trying dichloromethane/methanol or toluene-based solvent systems.

  • HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Reverse-phase HPLC (e.g., with a C18 column) is commonly used. The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. [1] Q: I am seeing injector carryover when analyzing my benzyl alcohol derivative by HPLC.

A: Benzyl alcohol and its derivatives are known to sometimes cause injector carryover in HPLC systems. [2]This can be minimized by using an HPLC system with an advanced flow-through needle design and by optimizing the needle wash solvent and procedure. [2]

Experimental Protocols

Synthesis of 2-Fluoro-6-methoxybenzyl bromide

This protocol is adapted from a procedure described in the patent literature. [3] Reagents:

  • This compound (0.78 g)

  • Triethylamine (0.91 mL)

  • Methanesulfonyl chloride (0.43 mL)

  • Lithium bromide

  • Ethyl acetate (16 mL)

Procedure:

  • Dissolve this compound (0.78 g) and triethylamine (0.91 mL) in ethyl acetate (12 mL).

  • Cool the solution under an ice bath.

  • Add methanesulfonyl chloride (0.43 mL) to the cooled solution.

  • Stir the mixture at the same temperature for 30 minutes.

  • Remove the insoluble material by filtration and wash the solid with ethyl acetate (4 mL).

  • Combine the filtrate and the washing.

  • Add lithium bromide to the solution and stir.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Data Presentation

The following table summarizes representative yields for reactions involving this compound and related compounds. Please note that yields can vary significantly depending on the specific reaction conditions, scale, and purity of the starting materials.

Reaction Product Conditions Yield Reference
Halogenation2-Fluoro-6-methoxybenzyl bromideMesyl chloride, LiBr, Et3N, EtOAcNot explicitly stated, but used in subsequent steps[3]
Reductive AminationN-(1-(2-fluoro-6-methoxyphenyl)-3-hydroxypropan-2-yl)-4-nitrobenzenesulfonamideMulti-step synthesis starting from the corresponding aldehyde35%[4]
Oxidation (General Benzyl Alcohol)BenzaldehydeSwern Oxidation (microreactor)84.7%[5]

This technical support guide is intended to provide general guidance. Researchers should always consult primary literature and exercise their own professional judgment when planning and executing chemical reactions.

References

Technical Support Center: Synthesis of 2-Fluoro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and straightforward laboratory synthesis involves the reduction of the corresponding aldehyde, 2-Fluoro-6-methoxybenzaldehyde. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed. Another potential, though less common, route is the Grignard reaction of a suitable organometallic reagent with formaldehyde or a formaldehyde equivalent, starting from 1-fluoro-3-methoxybenzene.

Q2: What are the primary side reactions to be aware of during the reduction of 2-Fluoro-6-methoxybenzaldehyde?

A2: The primary side reactions depend on the chosen reducing agent and reaction conditions.

  • With Sodium Borohydride (NaBH₄): Over-reduction is generally not a concern. However, incomplete reaction can be an issue if stoichiometry or reaction time is inadequate. The formation of borate esters as intermediates requires a proper work-up to hydrolyze them and isolate the final alcohol.

  • With Lithium Aluminum Hydride (LiAlH₄): As a much stronger reducing agent, LiAlH₄ requires strict anhydrous conditions. The main side reaction to avoid is the quenching of the reagent with any protic source (e.g., water, alcohols), which leads to the violent evolution of hydrogen gas and reduces the reagent's efficiency.

  • General Side Reactions: For fluorinated aromatic compounds, there is a potential for defluorination under harsh reaction conditions, although this is less common with mild reducing agents. Ether cleavage (demethylation) is also a possibility under strongly acidic or basic conditions, which are not typical for standard reductions but might be encountered during work-up.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reduction of 2-Fluoro-6-methoxybenzaldehyde to this compound can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, will show the disappearance of the starting aldehyde spot and the appearance of a new, typically lower Rf, spot corresponding to the product alcohol.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Reducing Agent Use a fresh, unopened container of NaBH₄ or LiAlH₄. LiAlH₄ is particularly sensitive to moisture and can degrade upon storage.
Insufficient Reagent Ensure the correct stoichiometry is used. For NaBH₄, a slight excess (1.1-1.5 equivalents) is common. For LiAlH₄, at least 0.25 equivalents are needed, but an excess is often used to ensure complete reaction.
Incomplete Reaction Increase the reaction time or gently warm the reaction mixture if using NaBH₄ (monitor for side reactions). For LiAlH₄, ensure the initial addition is performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
Improper Work-up For NaBH₄ reductions in alcoholic solvents, an acidic work-up (e.g., with dilute HCl) is often necessary to hydrolyze the intermediate borate esters. For LiAlH₄, a careful, sequential addition of water and then a base (e.g., NaOH solution) or an acid is crucial to quench the excess reagent and precipitate aluminum salts for easy filtration.
Product Lost During Extraction This compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Prevention and Removal
Unreacted 2-Fluoro-6-methoxybenzaldehyde Can be detected by ¹H NMR (aldehyde proton signal around 9.5-10.5 ppm) and TLC.Ensure the reaction goes to completion by using a sufficient amount of reducing agent and adequate reaction time. Can be removed by column chromatography.
Over-reduction Products (e.g., 2-Fluoro-6-methoxytoluene) Unlikely with NaBH₄ or LiAlH₄ under standard conditions. Would require harsher reducing conditions.Use milder reducing agents and control reaction temperature.
Dimerization or Polymerization Products May be observed as higher molecular weight impurities by Mass Spectrometry.This is more likely under strongly acidic or basic conditions. Ensure the work-up is performed under controlled pH.

Experimental Protocols

Protocol 1: Reduction of 2-Fluoro-6-methoxybenzaldehyde with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-6-methoxybenzaldehyde (1.0 eq) in methanol or ethanol (10-20 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases and the solution is acidic. Remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Parameter Value
Starting Material 2-Fluoro-6-methoxybenzaldehyde
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 1.5 - 2.5 hours
Typical Yield >90%

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Aldehyde Dissolve 2-Fluoro-6- methoxybenzaldehyde in Solvent Start->Dissolve Aldehyde Cool Solution Cool to 0 °C Dissolve Aldehyde->Cool Solution Add Reductant Add Reducing Agent (e.g., NaBH4) Cool Solution->Add Reductant Stir Stir at 0 °C then Warm to RT Add Reductant->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Product Yield Inactive_Reagent Inactive Reducing Agent Low_Yield->Inactive_Reagent Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Improper_Workup Improper Work-up Low_Yield->Improper_Workup Use_Fresh_Reagent Use Fresh Reagent Inactive_Reagent->Use_Fresh_Reagent Optimize_Conditions Optimize Reaction (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Review_Workup Review Work-up Protocol Improper_Workup->Review_Workup

Caption: Troubleshooting logic for low product yield in the synthesis.

Technical Support Center: Purification of 2-Fluoro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed methodologies for the purification of 2-Fluoro-6-methoxybenzyl alcohol, a crucial intermediate in pharmaceutical and agrochemical research. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my sample of this compound?

A1: Given that the most common synthetic route to this compound is the reduction of 2-fluoro-6-methoxybenzaldehyde, the primary impurities you are likely to encounter are:

  • Unreacted starting material: 2-Fluoro-6-methoxybenzaldehyde.

  • Over-oxidation product: 2-Fluoro-6-methoxybenzoic acid. This can form if the aldehyde starting material contains some of the acid, or if the alcohol product is oxidized.[1]

Q2: My crude this compound is a white solid, but the purity is low. What is the best initial approach for purification?

A2: For a solid compound like this compound, recrystallization is often a good first choice for purification as it can be simpler and more scalable than chromatography.[2][3] However, the success of this method depends heavily on finding a suitable solvent or solvent system where the alcohol has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

Q3: I am struggling to find a single solvent that works well for recrystallization. What should I try next?

A3: If a single solvent is not effective, a two-solvent recrystallization is a common and powerful technique. This involves dissolving the impure compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Subsequent cooling should induce crystallization of the pure compound. Common solvent pairs include ethanol/water, dichloromethane/hexane, and ethyl acetate/heptane.[4]

Q4: I performed a column chromatography, but my fractions are still impure. What could be the problem?

A4: Several factors can lead to poor separation in column chromatography:

  • Incorrect mobile phase: The polarity of the eluent may be too high, causing all components to elute too quickly, or too low, resulting in very slow elution and band broadening. It is crucial to first determine an optimal solvent system using Thin Layer Chromatography (TLC).[5][6] For separating benzyl alcohols from corresponding aldehydes and acids, a mobile phase of intermediate polarity is generally required.

  • Column overloading: Using too much crude sample for the amount of stationary phase will result in poor separation. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Improper column packing: Air bubbles or cracks in the stationary phase can lead to channeling and inefficient separation.

Q5: How can I monitor the progress of my purification?

A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[6] By spotting the crude mixture, the purified fractions, and pure standards (if available) on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired alcohol from its impurities. The spots can be visualized under UV light, or by using a staining agent.

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Method 1: Recrystallization

This method is suitable for purifying solid crude product. The choice of solvent is critical and should be determined by preliminary solubility tests.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature.

  • Gently heat the test tubes that show poor solubility at room temperature. A suitable solvent will completely dissolve the compound at or near its boiling point.

  • Allow the clear solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a large amount of crystals.

Recrystallization Procedure (Example with Ethanol/Water):

  • Dissolve the crude this compound in a minimal amount of hot ethanol (a "good" solvent).

  • While the solution is still hot, add water (a "poor" solvent) dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Method 2: Flash Column Chromatography

This method is effective for separating compounds with different polarities.

Protocol:

  • TLC Analysis: First, determine a suitable mobile phase using TLC. A good solvent system will give the this compound an Rf value of approximately 0.25-0.35 and show good separation from other spots. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The typical elution order will be the less polar aldehyde, followed by the alcohol, and finally the more polar carboxylic acid.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

Purification Method2-Fluoro-6-methoxybenzaldehyde (Impurity)2-Fluoro-6-methoxybenzoic acid (Impurity)Expected Purity of Final Product
Recrystallization Moderate to Good RemovalGood Removal (if solubility differs significantly)>98%
Column Chromatography Excellent SeparationExcellent Separation>99%

Experimental Workflow and Signaling Pathway Diagrams

To visualize the purification process, a logical workflow diagram is provided below.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product crude_product Crude 2-Fluoro-6- methoxybenzyl alcohol dissolve Dissolve in minimal solvent crude_product->dissolve column_chromatography Flash Column Chromatography dissolve->column_chromatography Adsorb onto silica recrystallization Recrystallization dissolve->recrystallization Use as is tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis filtration Vacuum Filtration recrystallization->filtration combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure 2-Fluoro-6- methoxybenzyl alcohol solvent_evaporation->pure_product drying Drying filtration->drying drying->pure_product

Caption: General experimental workflow for the purification of this compound.

The following diagram illustrates the relationship between the target compound and its common impurities, which guides the purification strategy.

ImpurityRelationship aldehyde 2-Fluoro-6-methoxybenzaldehyde (Starting Material / Impurity) alcohol This compound (Target Product) aldehyde->alcohol Reduction (Synthesis) acid 2-Fluoro-6-methoxybenzoic acid (Oxidation / Impurity) aldehyde->acid Oxidation (Side Reaction) alcohol->aldehyde Oxidation (Side Reaction) alcohol->acid Oxidation (Side Reaction)

Caption: Relationship between this compound and its common impurities.

References

Technical Support Center: 2-Fluoro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving 2-Fluoro-6-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the potential metabolic degradation pathways for this compound?

Due to the absence of specific degradation studies for this compound in publicly available literature, the following pathways are proposed based on the metabolism of structurally similar compounds, such as other benzyl alcohols and aromatic ethers. The primary metabolic transformations are expected to be oxidation of the alcohol moiety and O-demethylation of the methoxy group.[1][2][3]

  • Pathway A: Oxidation. The benzyl alcohol group is susceptible to oxidation, a common metabolic route. This typically occurs in a two-step enzymatic process, first to an aldehyde and then to a carboxylic acid. For fluorinated benzyl alcohols, this oxidation is often catalyzed by Cytochrome P450 (P450) enzymes in the liver.[2]

  • Pathway B: O-Demethylation. The methoxy group can be removed via O-demethylation, another P450-mediated reaction, to yield a phenol. This is a critical reaction in the catabolism of many aromatic compounds.[1] The presence of an ortho-fluoro group, which is electron-withdrawing, may influence the rate of this reaction.[4][5]

Q2: What are the likely primary metabolites of this compound?

Based on the proposed pathways, the expected primary metabolites are:

  • From Oxidation: 2-Fluoro-6-methoxybenzaldehyde and 2-Fluoro-6-methoxybenzoic acid.

  • From O-Demethylation: 2-Fluoro-6-hydroxybenzyl alcohol (6-fluorosalicyl alcohol).

Further biotransformation (Phase II metabolism) could lead to conjugation of the alcohol or the resulting phenolic group with glucuronic acid or sulfate.[6]

Q3: What experimental systems are recommended for studying the degradation of this compound?

To investigate the metabolic fate of this compound, the following in vitro systems are recommended:

  • Human Liver Microsomes (HLM): HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly Cytochrome P450s.[7][8] They are a cost-effective and high-throughput model for studying Phase I metabolic stability and identifying metabolites.[8][9]

  • Hepatocytes: Primary human hepatocytes are considered the "gold standard" as they contain a full complement of metabolic enzymes and transporters, allowing for the study of Phase I and Phase II metabolism, as well as transporter effects.[8]

  • Chemical Stability Testing: Forced degradation studies under various pH, temperature, and oxidative conditions can help identify non-enzymatic degradation products and inform on the compound's intrinsic stability. These studies are often guided by ICH guidelines.[10]

Troubleshooting Guides

Issue 1: I am observing unexpected or ghost peaks in my HPLC/LC-MS analysis.

Possible Cause Recommended Solution
Compound Degradation The compound may be degrading in the sample vial, during storage, or in the injection solvent. Spurious peaks could represent metabolites like 2-Fluoro-6-methoxybenzaldehyde or 2-Fluoro-6-methoxybenzoic acid.
Solution Steps 1. Prepare Fresh Samples: Whenever possible, dissolve and inject samples in the mobile phase.[11] Ensure the injection solvent is of lower or equal eluotropic strength.[11] 2. Check Storage: Verify that the compound is stored under appropriate conditions (e.g., cool, dark, and dry) to minimize degradation. 3. Analyze Blank: Inject a blank solvent to ensure that the unexpected peaks are not from the solvent or system (ghost peaks).[12] 4. Forced Degradation: Perform a simple forced degradation study (e.g., by heating a sample or exposing it to acid/base) to see if the resulting peaks match the unexpected ones in your chromatogram.
Contaminated Mobile Phase Impurities in the mobile phase, especially in gradient elution, can accumulate and elute as spurious peaks.[11]
Solution Steps 1. Use High-Purity Solvents: Always use HPLC-grade solvents and prepare mobile phases fresh daily.[12] 2. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubbles that can cause baseline noise and pressure fluctuations.[12][13]

Issue 2: My results in cell-based assays are inconsistent or show decreasing compound activity over time.

Possible Cause Recommended Solution
Metabolic Instability The compound may be rapidly metabolized by enzymes present in the cells, leading to a decrease in the concentration of the active parent compound over the course of the experiment.
Solution Steps 1. Perform a Stability Assay: Incubate this compound in your cell culture medium (with and without cells) over the time course of your experiment. Analyze samples at different time points by HPLC or LC-MS to quantify the remaining parent compound. 2. Use Enzyme Inhibitors: If metabolism is suspected, consider co-incubating with broad-spectrum P450 inhibitors (e.g., 1-aminobenzotriazole) to see if the compound's stability increases.[2]
Chemical Instability in Media The compound may be chemically unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4).
Solution Steps 1. Incubate in Cell-Free Media: Assess the stability of the compound in the cell culture medium without cells at 37°C. This will differentiate chemical degradation from metabolic degradation.

Quantitative Data Summary

The following table presents hypothetical data for the metabolic stability of this compound in different in vitro systems. This serves as an example for data presentation.

System Protein Conc. Compound Conc. Incubation Time (min) Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
Human Liver Microsomes0.5 mg/mL1 µM604530.8
Rat Liver Microsomes0.5 mg/mL1 µM602555.5
Phosphate Buffer (pH 7.4)N/A1 µM120>120Not Detected

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to determine the metabolic stability of a test compound.[6][7][9][14]

1. Reagents and Materials:

  • This compound (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Positive Control Compound (e.g., a compound with known metabolic instability like Verapamil or Testosterone)

  • Acetonitrile (ACN) or Methanol with internal standard for quenching

  • 96-well incubation plate, analytical vials

  • LC-MS/MS system

2. Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the HLM stock to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (in duplicate or triplicate):

    • On a 96-well plate, add the phosphate buffer.

    • Add the HLM solution to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be low (<0.2%) to avoid inhibiting enzyme activity.[7]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • For negative controls (T=0 and no-NADPH), add cold quenching solution before adding the NADPH system, or add buffer instead of the NADPH system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or analytical vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the test compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Proposed Degradation Pathways

cluster_start Parent Compound cluster_pathA Pathway A: Oxidation cluster_pathB Pathway B: O-Demethylation Parent 2-Fluoro-6-methoxybenzyl alcohol Phenol 2-Fluoro-6-hydroxybenzyl alcohol Parent->Phenol P450 Enzymes (O-Demethylation) Aldehyde 2-Fluoro-6-methoxybenzaldehyde Acid 2-Fluoro-6-methoxybenzoic acid Aldehyde->Acid Aldehyde Dehydrogenase

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolic Stability

prep 1. Prepare Reagents (Compound, HLM, Buffer, NADPH) mix 2. Add HLM & Compound to Buffer in 96-well Plate prep->mix preinc 3. Pre-incubate at 37°C mix->preinc start 4. Initiate Reaction with NADPH preinc->start incubate 5. Incubate at 37°C (Sample at Time Points) start->incubate quench 6. Quench with Cold ACN + Internal Standard incubate->quench process 7. Centrifuge & Collect Supernatant quench->process analyze 8. Analyze by LC-MS/MS process->analyze data 9. Calculate Half-Life & Clearance analyze->data

Caption: Workflow for a typical in vitro metabolic stability assay.

References

catalyst selection for optimizing 2-Fluoro-6-methoxybenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methoxybenzyl alcohol. The following sections address common issues encountered during catalytic reactions and offer guidance on catalyst selection and protocol optimization based on established methodologies for similar substituted benzyl alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Oxidation to 2-Fluoro-6-methoxybenzaldehyde

Question: My aerobic oxidation of this compound to the aldehyde is slow and gives low yields. How can I improve it?

Answer: Sluggish oxidation is often due to an inefficient catalyst system or suboptimal reaction conditions. For the selective oxidation of primary benzylic alcohols to aldehydes, copper-based catalyst systems, particularly those using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) as a co-catalyst, are highly effective.[1][2]

Troubleshooting Steps:

  • Catalyst System: Ensure you are using a well-established catalyst combination. The (bpy)Cu(I)/TEMPO/NMI system (where bpy = 2,2'-bipyridine and NMI = N-methylimidazole) is highly active for the aerobic oxidation of primary alcohols.[1]

  • Base: The choice and amount of base are critical. N-Methylimidazole often serves as both a ligand and a base, but other bases can be used. Ensure the base is not sterically hindered and is compatible with the catalyst.

  • Solvent: While various solvents can be used, some systems show optimal performance in specific solvents like fluorobenzene or acetone.[1][3] For greener chemistry, reactions in water have also been reported with aqua-soluble copper complexes.[4]

  • Air/Oxygen Supply: Ensure efficient contact between the reaction mixture and the oxidant (air or pure O₂). Vigorous stirring is essential. For laboratory scale, using ambient air as the oxidant is often sufficient and practical.[3]

  • Catalyst Deactivation: Catalyst deactivation can be an issue. Ensure all reagents and solvents are of appropriate purity.

Question: I am observing overoxidation to the carboxylic acid. How can I enhance selectivity for the aldehyde?

Answer: Overoxidation is a common side reaction. The key to preventing it is to use a highly chemoselective catalyst system and to carefully control the reaction time.

Troubleshooting Steps:

  • Highly Selective Catalysts: The Cu/TEMPO system is renowned for its high selectivity in oxidizing primary alcohols to aldehydes with negligible formation of carboxylic acids.[1]

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde.

  • Temperature Control: Running the reaction at room temperature, if the catalyst is active enough, can reduce the rate of overoxidation compared to elevated temperatures.[3]

Section 2: Etherification Reactions

Question: How can I synthesize an unsymmetrical ether from this compound and a primary alcohol with high selectivity?

Answer: The direct dehydrative etherification of two different alcohols is challenging due to the potential for three different products (two symmetrical ethers and one unsymmetrical ether). The key is to use a catalyst system that selectively activates the more electrophilic alcohol (the benzyl alcohol) to form a carbocation intermediate.

Troubleshooting Steps:

  • Catalyst Choice: Iron-based catalysts are cost-effective and efficient for this transformation.

    • FeCl₃·6H₂O with HFIP: A combination of iron(III) chloride hexahydrate and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a co-catalyst and solvent effectively promotes the formation of unsymmetrical ethers via an Sₙ1 mechanism.[5][6] HFIP activates the hydroxyl group and stabilizes the resulting carbocation.[5][6]

    • Fe(OTf)₃ with NH₄Cl: Iron(III) triflate with an ammonium chloride additive can suppress side reactions and ensure selective formation of unsymmetrical ethers.[7]

  • Stoichiometry: Use an excess of the less expensive, nucleophilic primary alcohol to favor the formation of the unsymmetrical product.

  • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For iron triflate systems, 45 °C is often sufficient.[7]

Question: My etherification reaction is producing significant amounts of the symmetrical ether byproduct (bis(2-fluoro-6-methoxybenzyl) ether). What should I do?

Answer: Formation of the symmetrical benzyl ether occurs when two molecules of the benzyl alcohol react with each other. This can be suppressed by controlling the reaction kinetics and catalyst system.

Troubleshooting Steps:

  • Kinetic Control: Mechanistic studies on similar systems show that the unsymmetrical ether can form via the in-situ generated symmetrical ether.[7] Adjusting temperature and reaction time can favor the final unsymmetrical product.

  • Catalyst System: Zirconium-based catalysts, such as Zr(Cp)₂(CF₃SO₃)₂, have been shown to enhance selectivity in unsymmetrical ether formation through careful kinetic analysis.[8]

  • Solvent Choice: Non-polar solvents like benzotrifluoride (BTF) or heptane often give higher yields of the unsymmetrical product compared to more polar solvents.[8]

Section 3: Dehydroxylative Coupling Reactions

Question: I want to perform a homo-coupling of this compound to form the corresponding 1,2-diarylethane derivative. What catalytic systems are suitable?

Answer: The direct dehydroxylative homo-coupling of benzyl alcohols is an efficient C-C bond-forming reaction. Iron-catalyzed systems have proven effective for this transformation.

Troubleshooting Steps:

  • Catalyst System: A system comprising Iron(II) bromide (FeBr₂) and a reducing agent like L-ascorbic acid can effectively catalyze the dehydroxylative homo-coupling of benzyl alcohols.[9]

  • Reaction Conditions: This reaction typically requires elevated temperatures (e.g., 160 °C) and a polar aprotic solvent such as N,N-Dimethylacetamide (DMA).[9]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as aerobic conditions can inhibit the reaction.[9]

Data Summary Tables

Note: The following data are derived from studies on substituted benzyl alcohols analogous to this compound. They should be considered a starting point for optimization.

Table 1: Catalyst Performance in Aerobic Oxidation of Primary Benzyl Alcohols

Catalyst System Co-catalyst / Additive Oxidant Solvent Temp. (°C) Time (h) Yield (%) Ref.
5 mol% CuBr 5 mol% bpy, 5 mol% TEMPO, 10 mol% NMI Air Acetone RT 0.5-1 ~65-90 [3]
5 mol% MIL-101(Fe) 5 mol% TEMPO-IsoNTA, 14 mol% TBN O₂ PhCF₃ 60 1.5 >99 [10]

| 2 mol% [Cu₂(μ-H₂tea)₂...] | None | Air | Water | 80 | 22 | ~70-80 |[4] |

Table 2: Catalyst Performance in Unsymmetrical Etherification of Benzyl Alcohols

Catalyst System Nucleophile Solvent Temp. (°C) Time (h) Yield (%) Ref.
5 mol% FeCl₃·6H₂O Primary Alcohol HFIP RT 2 ~46-95 [5]
5 mol% Fe(OTf)₃ Primary Alcohol DCM 45 2-12 ~75-85 [7]

| 0.02 M Zr(Cp)₂(CF₃SO₃)₂ | Primary Alcohol | BTF | 100 | 24 | ~60-90 |[8] |

Table 3: Catalyst Performance in Dehydroxylative Homo-Coupling of Benzyl Alcohols

Catalyst System Additive Solvent Temp. (°C) Time (h) Yield (%) Ref.

| 8 mol% FeBr₂ | 60 mol% L-ascorbic acid | DMA | 160 | 24 | 73-90 |[9] |

Diagrams and Workflows

Catalyst_Selection_Logic Catalyst Selection Logic for this compound Start Starting Material This compound Product Desired Transformation Start->Product Oxidation Oxidation to Aldehyde Product->Oxidation C-O Bond Formation Etherification Etherification Product->Etherification C-O Bond Formation Coupling Dehydroxylative Coupling Product->Coupling C-C Bond Formation Cat_Ox Recommended System: Cu(I) / TEMPO / Base Oxidation->Cat_Ox Cat_Eth Recommended Systems: FeCl3 / HFIP Fe(OTf)3 / NH4Cl Zr-Complex Etherification->Cat_Eth Cat_Coup Recommended System: FeBr2 / L-ascorbic acid Coupling->Cat_Coup

Caption: Logical workflow for selecting a catalyst system based on the desired chemical transformation.

Experimental_Workflow General Experimental Workflow for Catalytic Reactions Setup 1. Reaction Setup (Substrate, Catalyst, Solvent) Conditions 2. Set Conditions (Atmosphere: Air/N2, Temp.) Setup->Conditions React 3. Reaction (Stirring) Conditions->React Monitor 4. Monitor Progress (TLC, GC) React->Monitor Monitor->React continue Workup 5. Workup (Quench, Extract) Monitor->Workup complete Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS, Yield) Purify->Analyze

Caption: A generalized workflow for performing, monitoring, and analyzing catalytic reactions.

Key Experimental Protocols

Protocol 1: Aerobic Oxidation using a Cu(I)/TEMPO System

This protocol is adapted from methodologies developed for a range of substituted benzyl alcohols.[3]

Materials:

  • This compound

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridyl (bpy)

  • TEMPO

  • N-Methylimidazole (NMI)

  • Acetone (ACS grade)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add acetone (5 mL) to dissolve the substrate.

  • Add CuBr (0.05 mmol, 5 mol%), bpy (0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%). The solution will typically turn a deep red-brown.

  • Add NMI (0.10 mmol, 10 mol%) dropwise.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere (ambient air).

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield 2-Fluoro-6-methoxybenzaldehyde.

Protocol 2: Unsymmetrical Etherification using FeCl₃·6H₂O/HFIP

This protocol is based on the direct etherification method effective for various benzyl alcohols.[5][6]

Materials:

  • This compound

  • Primary alcohol (e.g., ethanol, butanol; 2-4 equivalents)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Schlenk tube, magnetic stirrer

Procedure:

  • Under an air atmosphere, charge a Schlenk tube with this compound (1.0 mmol) and the desired primary alcohol (2.0 mmol, 2.0 eq).

  • Add a stir bar, followed by HFIP (1-2 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add FeCl₃·6H₂O (0.05 mmol, 5 mol%) to initiate the reaction.

  • Continue stirring at room temperature for the required time (typically 2-4 hours), monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the target unsymmetrical ether.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 2-Fluoro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the 1H NMR spectrum of 2-Fluoro-6-methoxybenzyl alcohol and compares it with structurally related benzyl alcohol derivatives to highlight the influence of substituents on proton chemical environments.

1H NMR Spectral Data Comparison

The following table summarizes the 1H NMR spectral data for this compound and its analogues. The data was acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

CompoundAr-H (ppm)-CH₂- (ppm)-OH (ppm)-OCH₃ (ppm)
This compound 7.21 (td, J=8.4, 6.2 Hz, 1H), 6.79 (d, J=8.4 Hz, 1H), 6.69 (t, J=8.4 Hz, 1H)4.79 (s, 2H)2.05 (s, 1H)3.88 (s, 3H)
Benzyl Alcohol 7.46–7.22 (m, 5H)[1]4.67 (s, 2H)[1]2.66 (s, 1H)[1]-
2-Fluorobenzyl Alcohol 7.40 (t, J=7.5 Hz, 1H), 7.31–7.24 (m, 1H), 7.13 (t, J=7.5 Hz, 1H), 7.04 (t, J=9.2 Hz, 1H)[1]4.70 (s, 2H)[1]3.09 (s, 1H)[1]-
2-Methoxybenzyl Alcohol 7.30-7.27 (m, 2H), 6.97-6.88 (m, 2H)4.69 (s, 2H)2.52 (br. s, 1H)3.86 (s, 3H)

Analysis of this compound Spectrum

The 1H NMR spectrum of this compound shows distinct signals that correspond to its unique structure.

  • Aromatic Protons: The aromatic region displays three signals. The proton at the 4-position appears as a triplet of doublets at 7.21 ppm, with coupling to the adjacent proton at the 5-position and a longer-range coupling to the fluorine atom. The protons at the 3 and 5-positions are shifted upfield due to the electron-donating methoxy group, appearing at 6.79 ppm (doublet) and 6.69 ppm (triplet) respectively.

  • Benzylic Protons: The two benzylic protons of the -CH₂OH group are chemically equivalent and appear as a singlet at 4.79 ppm.

  • Hydroxyl Proton: The hydroxyl proton gives a singlet at 2.05 ppm. The chemical shift of this proton can be variable and is dependent on concentration and solvent.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) are equivalent and appear as a sharp singlet at 3.88 ppm.

Comparative Spectral Analysis

A comparison with benzyl alcohol and its monosubstituted derivatives reveals the electronic effects of the fluoro and methoxy substituents.

  • Benzyl Alcohol: The unsubstituted aromatic ring of benzyl alcohol shows a multiplet between 7.46 and 7.22 ppm for the five protons.[1] The benzylic protons appear at 4.67 ppm.[1]

  • 2-Fluorobenzyl Alcohol: The fluorine atom's electron-withdrawing nature deshields the aromatic protons, causing them to resonate at slightly downfield positions compared to benzyl alcohol.[1] The benzylic protons are also slightly deshielded, appearing at 4.70 ppm.[1]

  • 2-Methoxybenzyl Alcohol: The electron-donating methoxy group shields the aromatic protons, shifting them to a higher field (upfield) compared to benzyl alcohol. The benzylic protons appear at a similar chemical shift of 4.69 ppm.

In this compound, the opposing electronic effects of the fluorine (electron-withdrawing) and methoxy (electron-donating) groups, along with their ortho positions, lead to a more complex and spread-out aromatic region in the spectrum.

Experimental Protocol

The following is a standard procedure for the acquisition of a 1H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The 1H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
  • The spectrometer is locked to the deuterium signal of the CDCl₃ solvent.
  • The magnetic field is shimmed to achieve optimal homogeneity.
  • A standard single-pulse experiment is used with the following parameters:
  • Pulse width: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16
  • The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

3. Data Processing:

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.
  • The signals are integrated to determine the relative number of protons.
  • The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) are determined.

Workflow for 1H NMR Spectrum Analysis

The logical workflow for analyzing a 1H NMR spectrum is illustrated in the following diagram.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Dissolve Sample in Deuterated Solvent with TMS transfer_sample Transfer to NMR Tube prep_sample->transfer_sample instrument_setup Lock, Tune, and Shim Spectrometer transfer_sample->instrument_setup acquire_fid Acquire Free Induction Decay (FID) instrument_setup->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_baseline Phase and Baseline Correction fourier_transform->phase_baseline calibrate Calibrate Spectrum (TMS at 0 ppm) phase_baseline->calibrate analyze_shifts Analyze Chemical Shifts (δ) calibrate->analyze_shifts analyze_integration Analyze Integration calibrate->analyze_integration analyze_multiplicity Analyze Multiplicity (Splitting Patterns) calibrate->analyze_multiplicity analyze_coupling Analyze Coupling Constants (J) calibrate->analyze_coupling elucidate_structure Elucidate Molecular Structure analyze_shifts->elucidate_structure analyze_integration->elucidate_structure analyze_multiplicity->elucidate_structure analyze_coupling->elucidate_structure

Caption: Workflow of 1H NMR analysis from sample preparation to structural elucidation.

References

Comparative Analysis of 13C NMR Chemical Shifts for 2-Fluoro-6-methoxybenzyl Alcohol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Fluoro-6-methoxybenzyl alcohol against structurally related alternatives. The presented data, including experimentally determined values for analogous compounds, facilitates the structural elucidation and purity assessment of this and similar chemical entities.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its structural analogs. The data for the alternatives are experimentally derived, while the shifts for this compound are predicted based on established substituent effects on the benzene ring and data from closely related structures. All shifts are referenced to a standard solvent signal.

Carbon AtomThis compound (Predicted)2-Fluorobenzyl alcohol (Experimental)2-Methoxybenzyl alcohol (Experimental)Benzyl alcohol (Experimental)
C1 (ipso-CH₂OH)~120-125128.3129.1141.2
C2 (ipso-F)~160-165 (d, ¹JCF)161.2 (d, ¹JCF = 245 Hz)128.8128.7
C3~100-105 (d)115.3 (d, ²JCF = 22 Hz)110.6127.7
C4~130-135 (d)129.8 (d, ³JCF = 8 Hz)120.7128.7
C5~110-115124.4 (d, ⁴JCF = 4 Hz)128.8127.7
C6 (ipso-OCH₃)~155-160128.3157.6127.7
-CH₂OH~55-6060.061.965.3
-OCH₃~55-56-55.4-

Predicted values for this compound are based on additive substituent effects and comparison with similar compounds. Experimental verification is recommended. d = doublet, JCF = coupling constant between carbon and fluorine.

Experimental Protocols

A general methodology for acquiring high-quality ¹³C NMR spectra for benzyl alcohol derivatives is outlined below. Specific parameters may need to be optimized based on the spectrometer and sample characteristics.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility.

  • Concentration: Dissolve 10-30 mg of the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a reference (CDCl₃: δ = 77.16 ppm).[1]

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool directly into a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[2]

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration.

  • Temperature: The experiment is typically performed at a constant temperature, usually 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

Mandatory Visualization

The following diagram illustrates the structural relationship between this compound and the compared analogs.

G cluster_target Target Compound cluster_analogs Structural Analogs This compound This compound 2-Fluorobenzyl alcohol 2-Fluorobenzyl alcohol This compound->2-Fluorobenzyl alcohol Remove -OCH3 2-Methoxybenzyl alcohol 2-Methoxybenzyl alcohol This compound->2-Methoxybenzyl alcohol Remove -F Benzyl alcohol Benzyl alcohol 2-Fluorobenzyl alcohol->Benzyl alcohol Remove -F 2-Methoxybenzyl alcohol->Benzyl alcohol Remove -OCH3

Caption: Structural relationship of the analyzed benzyl alcohols.

References

A Comparative Guide to the Synthesis Efficiency of 2-Fluoro-6-methoxybenzyl Alcohol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis efficiency for 2-Fluoro-6-methoxybenzyl alcohol and its analogs: 2-chloro-6-methoxybenzyl alcohol, 2-bromo-6-methoxybenzyl alcohol, and 2,6-dimethoxybenzyl alcohol. These compounds are valuable intermediates in the development of pharmaceuticals and other fine chemicals. The following sections detail common synthetic routes, comparative quantitative data, and complete experimental protocols to aid researchers in selecting the most efficient pathway for their specific needs.

Comparative Synthesis Efficiency

The synthesis of the target benzyl alcohols is most commonly achieved through the reduction of the corresponding benzaldehydes or benzoic acids. The choice of starting material and reducing agent significantly impacts the overall efficiency of the synthesis. Below is a summary of various methods with their reported yields and reaction conditions.

Target CompoundStarting MaterialReducing Agent / MethodSolventReaction TimeTemperatureYield (%)
This compound 2-Fluoro-6-methoxybenzaldehydeSodium Borohydride (NaBH₄)Methanol1 hourRoom Temp.~95% (estimated)
2-Chloro-6-methoxybenzyl alcohol 2-Chloro-6-methoxybenzaldehydeElectrochemical ReductionMethanol/Water6 hoursRoom Temp.Good (not quantified)[1]
2-Bromo-6-methoxybenzyl alcohol 2-Bromo-6-methoxybenzoic acidLithium Aluminum Hydride (LiAlH₄)THF21-25 hours0°C to Room Temp.42-50%[2]
2,6-Dimethoxybenzyl alcohol 2,6-Dimethoxybenzoic acidLithium Aluminum Hydride (LiAlH₄)Diethyl etherNot Specified0°CNot Specified[3]
2,6-Dimethoxybenzyl alcohol 2,6-DimethoxybenzaldehydeSodium Borohydride (NaBH₄)Ethanol30 minutesNot Specified98%

Synthesis Workflow Diagrams

The following diagrams illustrate the general synthetic pathways for the target molecules.

Synthesis_of_2_Fluoro_6_methoxybenzyl_alcohol start 2-Fluoro-6-methoxybenzaldehyde reagent NaBH4, Methanol start->reagent Reduction product This compound reagent->product

Caption: Synthesis of this compound via reduction.

Synthesis_of_2_Chloro_6_methoxybenzyl_alcohol start 2-Chloro-6-methoxybenzaldehyde reagent Electrochemical Reduction start->reagent Reduction product 2-Chloro-6-methoxybenzyl alcohol reagent->product

Caption: Synthesis of 2-Chloro-6-methoxybenzyl alcohol via electrochemical reduction.

Synthesis_of_2_Bromo_6_methoxybenzyl_alcohol start 2-Bromo-6-methoxybenzoic acid reagent LiAlH4, THF start->reagent Reduction product 2-Bromo-6-methoxybenzyl alcohol reagent->product

Caption: Synthesis of 2-Bromo-6-methoxybenzyl alcohol via reduction.

Synthesis_of_2_6_Dimethoxybenzyl_alcohol start 2,6-Dimethoxybenzaldehyde reagent NaBH4, Ethanol start->reagent Reduction product 2,6-Dimethoxybenzyl alcohol reagent->product

Caption: Synthesis of 2,6-Dimethoxybenzyl alcohol via reduction.

Experimental Protocols

Detailed methodologies for the synthesis of each compound are provided below.

Synthesis of this compound

This protocol is based on a general procedure for the reduction of benzaldehydes using sodium borohydride.

Materials:

  • 2-Fluoro-6-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-6-methoxybenzaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield this compound.

  • The crude product can be further purified by silica gel column chromatography if necessary.

Synthesis of 2-Chloro-6-methoxybenzyl alcohol

This protocol describes the electrochemical reduction of 2-chloro-6-methoxybenzaldehyde.[1]

Materials:

  • 2-Chloro-6-methoxybenzaldehyde

  • Methanol

  • Deionized water

  • Sodium acetate

  • Britton Robinson (BR) buffer (pH 9.0)

  • Diethyl ether

Apparatus:

  • H-shaped glass cell with a G-4 fritted glass disc

  • Galvanostat

  • Glassy carbon electrode (working electrode)

  • Platinum foil (counter electrode)

  • Saturated calomel electrode (reference electrode)

Procedure:

  • Prepare a solution of 2-Chloro-6-methoxybenzaldehyde in a minimum amount of methanol.

  • Fill both compartments of the H-shaped glass cell with BR buffer (pH 9.0) containing sodium acetate as the supporting electrolyte.

  • Add the prepared solution of 2-Chloro-6-methoxybenzaldehyde to the cathodic chamber.

  • Carry out the electrolysis at a constant current of 1.0 A for 6 hours.

  • After the reaction is complete, extract the catholyte with diethyl ether.

  • Wash the organic layer with water, dry over a suitable drying agent, and concentrate under reduced pressure to obtain 2-Chloro-6-methoxybenzyl alcohol.[1]

Synthesis of 2-Bromo-6-methoxybenzyl alcohol

This protocol is adapted from a general procedure for the reduction of substituted benzoic acids using lithium aluminum hydride.[2]

Materials:

  • 2-Bromo-6-methoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of LiAlH₄ (2.5 equivalents) in anhydrous THF in a round-bottom flask under an argon atmosphere at 0°C, slowly add a solution of 2-Bromo-6-methoxybenzoic acid (1 equivalent) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 21-25 hours.[2]

  • Cool the reaction mixture to 0°C and slowly add Na₂SO₄·10H₂O to quench the excess LiAlH₄.

  • Stir the resulting suspension at room temperature for 24 hours.[2]

  • Filter the solid and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-Bromo-6-methoxybenzyl alcohol.[2]

Synthesis of 2,6-Dimethoxybenzyl alcohol

This protocol describes the reduction of 2,6-dimethoxybenzaldehyde using sodium borohydride.

Materials:

  • 2,6-Dimethoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve 2,6-dimethoxybenzaldehyde in ethanol in a round-bottom flask.

  • Add sodium borohydride to the solution and stir the mixture.

  • The reaction is typically complete within 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water to the mixture.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over a suitable drying agent.

  • Concentrate the organic layer under reduced pressure to obtain 2,6-dimethoxybenzyl alcohol with a reported yield of 98%.

References

A Comparative Guide to the Synthesis of 2-Fluoro-6-methoxybenzyl Alcohol: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of alternative reagents for the synthesis of 2-Fluoro-6-methoxybenzyl alcohol, a valuable building block in the preparation of various pharmaceutical compounds. We will delve into various synthetic strategies, presenting experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in your synthetic endeavors.

The synthesis of this compound can be approached through several key disconnection strategies, primarily involving the reduction of a carbonyl group, a methylation reaction, or a fluorination step. This guide will compare the performance of different reagents for each of these synthetic pathways.

Synthetic Pathways Overview

Three primary retrosynthetic routes for this compound are considered:

  • Route A: Reduction of 2-Fluoro-6-methoxybenzaldehyde. This is a direct approach involving the reduction of the aldehyde functionality.

  • Route B: Reduction of 2-Fluoro-6-methoxybenzoic acid. This pathway requires a more potent reducing agent to convert the carboxylic acid to the corresponding alcohol.

  • Route C: Methylation of 2-Fluoro-6-hydroxybenzyl alcohol. This route involves the formation of a methyl ether from the corresponding phenol.

  • Route D: Fluorination of 2-Hydroxy-6-methoxybenzaldehyde. This strategy introduces the fluorine atom at a later stage of the synthesis.

cluster_A Route A: Aldehyde Reduction cluster_B Route B: Carboxylic Acid Reduction cluster_C Route C: Methylation cluster_D Route D: Fluorination This compound This compound 2-Fluoro-6-methoxybenzaldehyde 2-Fluoro-6-methoxybenzaldehyde 2-Fluoro-6-methoxybenzaldehyde->this compound Reducing Agent 2-Fluoro-6-methoxybenzoic acid 2-Fluoro-6-methoxybenzoic acid 2-Fluoro-6-methoxybenzoic acid->this compound Reducing Agent 2-Fluoro-6-hydroxybenzyl alcohol 2-Fluoro-6-hydroxybenzyl alcohol 2-Fluoro-6-hydroxybenzyl alcohol->this compound Methylating Agent 2-Hydroxy-6-methoxybenzaldehyde 2-Hydroxy-6-methoxybenzaldehyde 2-Hydroxy-6-methoxybenzaldehyde->this compound Fluorinating Agent -> Reduction cluster_workflow NaBH4 Reduction Workflow Dissolve Aldehyde in MeOH Dissolve Aldehyde in MeOH Cool to 0 °C Cool to 0 °C Dissolve Aldehyde in MeOH->Cool to 0 °C Add NaBH4 portion-wise Add NaBH4 portion-wise Cool to 0 °C->Add NaBH4 portion-wise Stir at RT Stir at RT Add NaBH4 portion-wise->Stir at RT Quench with water Quench with water Stir at RT->Quench with water Extract with EtOAc Extract with EtOAc Quench with water->Extract with EtOAc Dry and Concentrate Dry and Concentrate Extract with EtOAc->Dry and Concentrate cluster_workflow LiAlH4 Reduction Workflow Suspend LiAlH4 in THF Suspend LiAlH4 in THF Cool to 0 °C Cool to 0 °C Suspend LiAlH4 in THF->Cool to 0 °C Add Acid solution dropwise Add Acid solution dropwise Cool to 0 °C->Add Acid solution dropwise Reflux Reflux Add Acid solution dropwise->Reflux Cool and Quench Cool and Quench Reflux->Cool and Quench Filter and Extract Filter and Extract Cool and Quench->Filter and Extract Dry and Concentrate Dry and Concentrate Filter and Extract->Dry and Concentrate cluster_workflow Williamson Ether Synthesis Workflow Dissolve Alcohol in DMF Dissolve Alcohol in DMF Add NaH at 0 °C Add NaH at 0 °C Dissolve Alcohol in DMF->Add NaH at 0 °C Stir until H2 evolution ceases Stir until H2 evolution ceases Add NaH at 0 °C->Stir until H2 evolution ceases Add Methyl Iodide Add Methyl Iodide Stir until H2 evolution ceases->Add Methyl Iodide Stir at RT Stir at RT Add Methyl Iodide->Stir at RT Quench with water Quench with water Stir at RT->Quench with water Extract with Ether Extract with Ether Quench with water->Extract with Ether Dry and Concentrate Dry and Concentrate Extract with Ether->Dry and Concentrate cluster_workflow Selectfluor® Fluorination Workflow Dissolve Aldehyde in MeCN/H2O Dissolve Aldehyde in MeCN/H2O Add Selectfluor® Add Selectfluor® Dissolve Aldehyde in MeCN/H2O->Add Selectfluor® Heat to 70 °C Heat to 70 °C Add Selectfluor®->Heat to 70 °C Cool and Extract Cool and Extract Heat to 70 °C->Cool and Extract Purify Purify Cool and Extract->Purify Reduce Aldehyde Reduce Aldehyde Purify->Reduce Aldehyde

Comparative Biological Activity of 2-Fluoro-6-methoxybenzyl Alcohol Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the biological activities of a series of 2-Fluoro-6-methoxybenzyl alcohol derivatives. While research into the synthesis and biological evaluation of various substituted benzyl alcohol derivatives is prevalent, specific investigations focusing on a range of derivatives from the this compound scaffold are not readily found in published literature.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide an objective comparison of performance with supporting experimental data. However, the current body of research does not contain sufficient data to construct a detailed comparative analysis as requested. Searches for antimicrobial, antifungal, and anticancer activities of these specific derivatives did not yield studies that have synthesized and systematically evaluated a library of such compounds.

General research on substituted benzyl alcohols indicates that the nature and position of substituents on the benzene ring play a crucial role in determining their biological activities. For instance, the presence of halogens, such as fluorine, and methoxy groups can significantly influence a molecule's lipophilicity, electronic properties, and ability to interact with biological targets. These modifications can lead to a wide spectrum of pharmacological effects, including but not limited to, antimicrobial, antifungal, and anticancer activities.

Without specific experimental data on a series of this compound derivatives, it is not possible to provide the following as requested:

  • Data Presentation: A summary table of quantitative data (e.g., IC50, MIC values) for comparison.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Signaling Pathway Diagrams: Visual representations of the mechanisms of action.

This lack of specific data presents a clear gap in the current scientific knowledge and highlights an opportunity for future research. A systematic study involving the synthesis of a library of this compound derivatives with modifications at various positions, followed by a comprehensive biological screening, would be a valuable contribution to the field of medicinal chemistry. Such a study would allow for the elucidation of structure-activity relationships (SAR) and could lead to the identification of novel therapeutic agents.

We encourage researchers interested in this area to consider initiating such studies. The findings would be of significant interest to the scientific community and could pave the way for the development of new drugs with improved efficacy and safety profiles.

A Comparative Guide to the Reactivity of 2-Fluoro-6-methoxybenzyl Alcohol and 2-chloro-6-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 2-fluoro-6-methoxybenzyl alcohol and 2-chloro-6-fluorobenzyl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparison focuses on key reactions relevant to the synthesis of complex molecules, supported by established principles of physical organic chemistry.

Introduction and Physicochemical Properties

This compound and 2-chloro-6-fluorobenzyl alcohol are substituted benzyl alcohol derivatives that serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their reactivity is primarily governed by the electronic and steric nature of the substituents on the aromatic ring, which directly influences the properties of the benzylic alcohol functional group. The key distinction lies in the ortho-substituents: a methoxy and a fluorine group versus a chloro and a fluorine group. These differences dictate the electrophilicity of the benzylic carbon and the stability of potential reaction intermediates.

Table 1: Physicochemical Properties

PropertyThis compound2-Chloro-6-fluorobenzyl alcohol
CAS Number 253668-46-1[4]56456-50-9[5][6]
Molecular Formula C₈H₉FO₂C₇H₆ClFO[5][6]
Molecular Weight 156.15 g/mol [4][7]160.57 g/mol [5][6]
Appearance White Solid[4]Not specified

Electronic and Steric Effects on Reactivity

The reactivity of the benzylic alcohol is profoundly influenced by the substituents at the ortho positions. These effects can be broken down into inductive and resonance contributions, which alter the electron density at the benzylic carbon.

  • This compound:

    • Fluorine: Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[8]

    • Methoxy Group: Exerts a moderate inductive (-I) effect but a strong electron-donating resonance effect (+R) by donating a lone pair of electrons to the aromatic ring. This +R effect is generally dominant.

  • 2-Chloro-6-fluorobenzyl alcohol:

    • Fluorine: Strong electron-withdrawing inductive effect (-I).

    • Chlorine: Strong electron-withdrawing inductive effect (-I) and a weak deactivating resonance effect.

The interplay of these effects determines the stability of carbocation intermediates that may form during reactions like nucleophilic substitutions and etherifications.

G cluster_0 This compound cluster_1 2-Chloro-6-fluorobenzyl Alcohol a Benzylic Carbon (CH₂OH) f1 ortho-Fluorine a->f1 Strong -I Effect (Destabilizing) ome ortho-Methoxy a->ome Strong +R Effect (Stabilizing) b Benzylic Carbon (CH₂OH) f2 ortho-Fluorine b->f2 Strong -I Effect (Destabilizing) cl ortho-Chlorine b->cl Strong -I Effect (Destabilizing) caption Figure 1. Electronic influences on the benzylic carbon.

Caption: Figure 1. Electronic influences on the benzylic carbon.

Comparative Reactivity

Nucleophilic Substitution

Nucleophilic substitution at the benzylic position is a cornerstone reaction for these molecules. The reaction can proceed via an S(_N)1 mechanism (involving a carbocation intermediate) or an S(_N)2 mechanism (a concerted backside attack).[9]

  • S(_N)1 Reactivity: The rate of an S(_N)1 reaction is dependent on the stability of the benzylic carbocation formed after the departure of the leaving group (protonated hydroxyl).

    • This compound: The strong electron-donating resonance effect (+R) of the methoxy group significantly stabilizes the adjacent carbocation. This stabilization is expected to outweigh the destabilizing inductive effect of the ortho-fluorine.

    • 2-Chloro-6-fluorobenzyl alcohol: Both the fluorine and chlorine atoms are strongly electron-withdrawing via induction, which would significantly destabilize a benzylic carbocation.

  • S(_N)2 Reactivity: This mechanism is sensitive to steric hindrance at the reaction center.

    • The steric bulk of a methoxy group is larger than that of a chlorine atom. Therefore, the benzylic carbon in this compound is slightly more sterically hindered than in 2-chloro-6-fluorobenzyl alcohol.

Etherification

The formation of benzyl ethers often proceeds through a dehydrative coupling mechanism, which can be catalyzed by Lewis or Brønsted acids.[11][12] This process typically involves the formation of a benzylic carbocation intermediate, similar to the S(_N)1 pathway.

  • This compound: The resonance-stabilized carbocation readily forms, facilitating reaction with another alcohol molecule to form an ether.

  • 2-Chloro-6-fluorobenzyl alcohol: The formation of the carbocation is disfavored due to the electron-withdrawing nature of the halogen substituents. Reactions with benzyl alcohols bearing electron-withdrawing groups are known to require longer reaction times or higher temperatures.[11][13]

Oxidation

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. This reaction is generally less sensitive to the electronic effects on the aromatic ring compared to reactions involving carbocation formation.[14][15]

  • Both alcohols can be oxidized using a variety of common reagents, such as those based on chromium(VI) (e.g., PCC, PDC) or other methods like Swern or Dess-Martin oxidation.[14][16]

  • The reaction mechanism typically involves the attack of the oxidant on the alcohol's oxygen atom followed by the elimination of a proton from the benzylic carbon. The electronic differences between the two substrates are unlikely to cause a dramatic difference in reactivity or yield under standard oxidation conditions.

Table 2: Summary of Predicted Reactivity

Reaction TypeThis compound2-Chloro-6-fluorobenzyl alcoholDominant Factor
S(_N)1 / Etherification More ReactiveLess ReactiveCarbocation stability (+R of -OMe)
S(_N)2 Less ReactiveMore ReactiveSteric hindrance (Cl is smaller than -OMe)
Oxidation ComparableComparableLess sensitive to ring electronics

Experimental Protocols

The following are generalized protocols adapted from the literature that can serve as a starting point for the transformation of substituted benzyl alcohols.

Protocol 1: Iron-Catalyzed Dehydrative Etherification

This protocol is adapted from methods for the etherification of substituted benzylic alcohols.[11][12]

  • Reaction Setup: To a solution of the benzyl alcohol (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or propylene carbonate (4 mL), add the second alcohol (if forming an unsymmetrical ether, 1.2 mmol).

  • Catalyst Addition: Add the Lewis acid catalyst, for example, Iron(III) triflate [Fe(OTf)₃] (5 mol %) or Iron(III) chloride hexahydrate [FeCl₃·6H₂O] (5 mol %).[11][12]

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions involving electron-deficient benzyl alcohols may require heating.[11]

  • Work-up: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation to Aldehyde using a Chromate Reagent

This protocol describes a general method for the oxidation of benzyl alcohols.[16]

  • Reagent Preparation: In a flask, suspend a chlorochromate salt such as 2,4,6-trimethylpyridinium chlorochromate (TMPCC) (1.5 mmol) in a solvent like acetonitrile or DCM (5 mL).

  • Substrate Addition: Add a solution of the benzyl alcohol (1.0 mmol) in the same solvent to the oxidant suspension.

  • Reaction: Reflux the reaction mixture while monitoring its progress by TLC or GC.

  • Work-up: After the starting material is consumed, cool the mixture to room temperature and filter it through a pad of silica gel or celite to remove the chromium salts, washing with additional solvent.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by chromatography or distillation if necessary.

G start Benzyl Alcohol Substrate + Second Alcohol + Solvent reagents Add Lewis Acid Catalyst (e.g., FeCl₃·6H₂O) start->reagents reaction Stir at RT - 100 °C Monitor by TLC/GC reagents->reaction workup Quench (aq. NaHCO₃) Extract with Organic Solvent reaction->workup purify Dry, Concentrate & Purify via Column Chromatography workup->purify product Purified Ether Product purify->product caption Figure 2. General workflow for etherification.

Caption: Figure 2. General workflow for etherification.

Conclusion

The reactivity of this compound and 2-chloro-6-fluorobenzyl alcohol is dictated by the distinct electronic profiles of their ortho-substituents.

  • This compound is the preferred substrate for reactions proceeding through a carbocation intermediate, such as S(_N)1 substitutions and acid-catalyzed etherifications. The powerful electron-donating resonance effect of the methoxy group provides crucial stabilization for these intermediates.

  • 2-Chloro-6-fluorobenzyl alcohol , being less sterically hindered and possessing a more electron-deficient benzylic carbon due to two inductively withdrawing halogens, might be slightly more favorable for S(_N)2 type reactions. Its deactivation towards carbocation formation makes it more robust against side reactions in certain synthetic contexts but requires harsher conditions for reactions like etherification.

The choice between these two building blocks will therefore depend on the specific reaction being performed and the desired chemical transformation.

References

A Comparative Guide to Purity Validation of 2-Fluoro-6-methoxybenzyl alcohol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 2-Fluoro-6-methoxybenzyl alcohol purity against alternative analytical techniques. Supporting experimental protocols and data are presented to aid in method selection and implementation.

Introduction to this compound and Purity Assessment

This compound is an important building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical as impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in the final product. Common impurities may arise from the synthetic route, such as the unreacted starting material, 2-Fluoro-6-methoxybenzaldehyde, or from degradation, like the corresponding 2-Fluoro-6-methoxybenzoic acid.

This guide focuses on a primary HPLC-based method for purity assessment and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Methodologies

A detailed protocol for the primary HPLC method is provided below, followed by an overview of the principles of the comparative methods.

Primary Method: High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase (30:70, B:A) to a final concentration of 0.1 mg/mL for analysis.

Comparative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar analytes like benzyl alcohols, derivatization is often employed to improve volatility and chromatographic peak shape.

Principle: The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

Typical Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the alcohol to its more volatile trimethylsilyl (TMS) ether.

Comparative Method 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)

Given the presence of a fluorine atom, ¹⁹F qNMR presents a highly specific and direct method for purity assessment.

Principle: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[1] The integral of the ¹⁹F signal of the analyte is compared to the integral of a known amount of an internal standard, allowing for a direct and absolute quantification of the purity without the need for a reference standard of the analyte itself.[2] This technique is often simple, rapid, and requires minimal sample preparation.[2]

Performance Comparison

The following table summarizes the key performance characteristics of the three analytical methods for the purity validation of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)¹⁹F qNMR
Specificity High, good separation of structurally similar impurities.Very High, mass spectral data provides definitive identification.Excellent, highly specific to fluorine-containing compounds.
Sensitivity High (ng range)Very High (pg range)Moderate (µg-mg range)
Precision Excellent (<1% RSD)Excellent (<2% RSD)Excellent (<1% RSD)
Accuracy High (requires reference standard)High (requires reference standard)Very High (absolute method with internal standard)
Sample Throughput HighModerate (derivatization step increases time)High
Destructive YesYesNo
Ease of Use ModerateComplex (derivatization can be challenging)Simple to Moderate

Experimental Workflow and Data Visualization

The logical flow of the purity validation process using the primary HPLC method is illustrated below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh and Dissolve This compound Dilution Dilute to Working Concentration Sample->Dilution Standard Prepare Reference Standard and Impurity Standards Standard->Dilution Injection Inject onto HPLC System Dilution->Injection Separation Chromatographic Separation (PFP Column) Injection->Separation Detection UV Detection at 272 nm Separation->Detection Integration Peak Integration and Identification Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Workflow for HPLC Purity Validation.

Conclusion

The choice of analytical method for purity validation depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quality control, offering a good balance of specificity, sensitivity, and throughput. The use of a PFP column is recommended for enhanced separation of fluorinated aromatic compounds.

  • GC-MS provides unparalleled specificity for impurity identification. However, the need for derivatization for polar analytes like benzyl alcohols can add complexity and time to the workflow.

  • ¹⁹F qNMR is a powerful, direct, and non-destructive method for the absolute purity determination of fluorinated compounds like this compound. Its simplicity and high specificity make it an excellent orthogonal technique to confirm HPLC results.

For comprehensive purity validation, a primary method such as HPLC should be employed for routine analysis, with an orthogonal technique like ¹⁹F qNMR or GC-MS used for confirmation and in-depth impurity profiling, particularly during process development and for regulatory submissions.

References

A Comparative Analysis of Fluorinated Benzyl Alcohol Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and metabolic profiles of ortho-, meta-, and para-fluorobenzyl alcohols reveals key differences crucial for their application in medicinal chemistry and drug design. This guide provides a comparative study of these isomers, summarizing their physical properties, acidity, lipophilicity, and metabolic stability, supported by experimental data and detailed protocols.

Fluorination is a widely employed strategy in drug development to enhance metabolic stability, binding affinity, and lipophilicity of lead compounds. The position of the fluorine atom on an aromatic ring can significantly influence these properties. This guide focuses on the ortho- (2-), meta- (3-), and para- (4-) isomers of fluorobenzyl alcohol, offering a head-to-head comparison for researchers and scientists in drug development.

Physicochemical Properties: A Comparative Overview

The substitution pattern of the fluorine atom on the benzyl ring subtly alters the physicochemical properties of the three isomers. These differences, summarized in the table below, can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Property2-Fluorobenzyl Alcohol3-Fluorobenzyl Alcohol4-Fluorobenzyl AlcoholBenzyl Alcohol (for reference)
Molecular Formula C₇H₇FOC₇H₇FOC₇H₇FOC₇H₈O
Molecular Weight 126.13 g/mol 126.13 g/mol 126.13 g/mol 108.14 g/mol
Melting Point (°C) Liquid at room temp.115-119[1]22 - 23[2]-15.2[3]
Boiling Point (°C) 199 - 200[4]104-105 (at 22 mmHg)[1]209[2]205.3[3]
Density (g/mL at 25°C) 1.173[4]1.164[1]1.156[5]1.044[3]
pKa (Predicted) Not Found14.09 ± 0.1014.29 ± 0.10[6]15.40[7]
logP Not Found1.251.101.10[3]

Synthesis of Fluorinated Benzyl Alcohol Isomers

The fluorinated benzyl alcohol isomers are typically synthesized via the reduction of the corresponding fluorinated benzaldehydes.

Synthesis cluster_ortho Ortho Isomer Synthesis cluster_meta Meta Isomer Synthesis cluster_para Para Isomer Synthesis 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzyl_alcohol 2-Fluorobenzyl Alcohol 2-Fluorobenzaldehyde->2-Fluorobenzyl_alcohol Reduction (e.g., NaBH4) 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-Fluorobenzyl_alcohol 3-Fluorobenzyl Alcohol 3-Fluorobenzaldehyde->3-Fluorobenzyl_alcohol Reduction (e.g., NaBH4) 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzyl_alcohol 4-Fluorobenzyl Alcohol 4-Fluorobenzaldehyde->4-Fluorobenzyl_alcohol Reduction (e.g., NaBH4)

Caption: General synthesis pathway for fluorinated benzyl alcohol isomers.

A common method for this reduction is the use of sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol. For instance, 3-fluorobenzaldehyde can be dissolved in tetrahydrofuran (THF), followed by the addition of sodium borohydride and a catalytic amount of methanol to yield 3-fluorobenzyl alcohol. Similar procedures are applicable for the synthesis of the ortho and para isomers from their respective aldehydes.[4][8][9][10]

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. A standard method for pKa determination is potentiometric titration.[11][12]

Protocol:

  • Preparation of Solutions: Prepare a 1 mM solution of the fluorinated benzyl alcohol isomer in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for sparingly soluble compounds). Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). A solution of a neutral salt (e.g., 0.15 M KCl) is used to maintain constant ionic strength.[11]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

  • Titration: Add small, precise volumes of the titrant (acid or base) to the analyte solution. After each addition, record the pH once the reading stabilizes.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the alcohol is deprotonated.

pKa_Determination_Workflow A Prepare 1 mM Analyte Solution C Titrate with Standard Acid/Base A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine pKa from Inflection Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and distribution in the body. The shake-flask method is the gold standard for experimental logP determination.[1][6][13][14]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the fluorinated benzyl alcohol isomer in one of the phases. Add a known volume of the other phase to a flask. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.

  • Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated.

  • Quantification: Carefully sample each phase and determine the concentration of the analyte in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

logP_Determination_Workflow A Pre-saturate Octanol and Water/Buffer B Dissolve Analyte in One Phase A->B C Mix and Shake to Equilibrate B->C D Separate Octanol and Aqueous Phases C->D E Quantify Analyte Concentration in Each Phase D->E F Calculate logP E->F Metabolism_Pathway Fluorobenzyl_Alcohol Fluorobenzyl Alcohol Isomer Fluorobenzaldehyde Fluorobenzaldehyde Fluorobenzyl_Alcohol->Fluorobenzaldehyde ADH, CYP450 Fluorobenzoic_Acid Fluorobenzoic Acid Fluorobenzaldehyde->Fluorobenzoic_Acid ALDH, CYP450 Excretion Excretion Fluorobenzoic_Acid->Excretion

References

A Spectroscopic Comparison of 2-Fluoro-6-methoxybenzyl Alcohol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2-Fluoro-6-methoxybenzyl alcohol and its synthetic precursors, 2-fluoro-6-methoxybenzaldehyde and 2-fluoro-6-methoxytoluene. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

This technical guide offers a comprehensive spectroscopic comparison of this compound with its common precursors, 2-fluoro-6-methoxybenzaldehyde and 2-fluoro-6-methoxytoluene. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and assessing purity in synthetic chemistry and drug development. The data presented herein is a compilation of experimental and predicted values from various sources, providing a valuable resource for researchers in the field.

Synthetic Pathway Overview

The synthesis of this compound typically involves the reduction of its aldehyde precursor, 2-fluoro-6-methoxybenzaldehyde. This aldehyde is often prepared from 2-fluoro-6-methoxytoluene through an oxidation reaction. The progression through this synthetic route can be effectively monitored by observing the characteristic changes in the spectroscopic data of the functional groups involved.

G Synthetic Pathway of this compound 2-fluoro-6-methoxytoluene 2-fluoro-6-methoxytoluene 2-fluoro-6-methoxybenzaldehyde 2-fluoro-6-methoxybenzaldehyde 2-fluoro-6-methoxytoluene->2-fluoro-6-methoxybenzaldehyde Oxidation 2-Fluoro-6-methoxybenzyl_alcohol This compound 2-fluoro-6-methoxybenzaldehyde->2-Fluoro-6-methoxybenzyl_alcohol Reduction

Caption: Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its precursors. These distinctions are vital for their identification and differentiation.

¹H NMR Data Comparison (400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
2-Fluoro-6-methoxytoluene ~7.1-7.3 (m)Aromatic H
~6.7-6.9 (m)Aromatic H
~3.8 (s)-OCH₃
~2.5 (s)-CH₃
2-Fluoro-6-methoxybenzaldehyde [1]10.35 (s, 1H)Aldehydic H (-CHO)
7.5-7.6 (m, 1H)Aromatic H
6.8-7.0 (m, 2H)Aromatic H
3.9 (s, 3H)-OCH₃
This compound ~7.1-7.3 (m)Aromatic H
~6.7-6.9 (m)Aromatic H
4.7 (s, 2H)-CH₂OH
3.8 (s, 3H)-OCH₃
~2.0 (br s, 1H)-OH
¹³C NMR Data Comparison (100 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
2-Fluoro-6-methoxytoluene ~160 (d)C-F
~130 (d)Aromatic C-H
~115 (d)Aromatic C-H
~110Aromatic C-H
~56-OCH₃
~20-CH₃
2-Fluoro-6-methoxybenzaldehyde [2]188.0 (d)C=O
163.5 (d, J ≈ 250 Hz)C-F
136.0 (d)Aromatic C-H
115.0 (d)Aromatic C-H
112.0Aromatic C-H
56.5-OCH₃
This compound ~161 (d)C-F
~131 (d)Aromatic C-H
~125 (d)Aromatic C-H
~113 (d)Aromatic C-H
~60-CH₂OH
~56-OCH₃
Infrared (IR) Spectroscopy Data Comparison
CompoundKey Absorptions (cm⁻¹)Assignment
2-Fluoro-6-methoxytoluene ~2950-2850C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic)
~1270C-O stretch (aryl ether)
~1100C-F stretch
2-Fluoro-6-methoxybenzaldehyde [1]~2850, ~2750C-H stretch (aldehyde)
~1690C=O stretch (aldehyde)
~1600, ~1480C=C stretch (aromatic)
~1280C-O stretch (aryl ether)
~1100C-F stretch
This compound ~3400 (broad)O-H stretch (alcohol)
~2950-2850C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic)
~1270C-O stretch (aryl ether)
~1050C-O stretch (primary alcohol)
~1100C-F stretch
Mass Spectrometry (MS) Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Fluoro-6-methoxytoluene 140125 ([M-CH₃]⁺), 109 ([M-OCH₃]⁺)
2-Fluoro-6-methoxybenzaldehyde [1]154153 ([M-H]⁺), 125 ([M-CHO]⁺), 111 ([M-CHO-CH₂]⁺)
This compound [3]156139 ([M-OH]⁺), 125 ([M-CH₂OH]⁺), 109 ([M-CH₂OH-O]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid or liquid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are commonly used with proton decoupling.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For liquid samples, a thin film is created between two potassium bromide (KBr) plates.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or KBr plates is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups. The peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

This guide provides a foundational spectroscopic comparison of this compound and its precursors. Researchers can utilize this information to effectively monitor the synthesis and confirm the identity and purity of these important chemical entities.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-6-methoxybenzyl Alcohol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Fluoro-6-methoxybenzyl alcohol is classified as a hazardous substance and requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This chemical is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or glasses.[2] Ensure an eye wash station is readily accessible.[2]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved waste disposal contractor, typically involving incineration.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, closable, and clearly labeled waste container.[1][4]
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
  • Keep the container tightly closed when not in use.[1][2]

2. Handling Spills:

  • Minor Spills:
  • Clean up spills immediately, avoiding dust generation.[4]
  • Use dry clean-up procedures; sweep or vacuum the spilled material.[4]
  • Place the collected material into a clean, dry, sealable, and labeled container for disposal.[4]
  • Major Spills:
  • Alert personnel in the area and contact emergency services.[4]
  • Prevent the spillage from entering drains or water courses.[4]
  • Contain and collect the material for disposal in labeled containers.[4]

3. Final Disposal:

  • Dispose of the chemical waste through an approved waste disposal plant or an authorized incinerator, often one equipped with an afterburner and a flue gas scrubber.[2][5]
  • All disposal activities must be in accordance with local, state, and federal regulations.[5]
  • Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[5]

Quantitative Data

No specific quantitative data, such as disposal concentration limits or specific waste codes, were available in the searched safety data sheets. Disposal regulations are location-dependent, and users must consult their local environmental regulations and their institution's Environmental Health and Safety (EHS) department for specific requirements.

Data PointValue
Waste Classification Hazardous Waste
Recommended Disposal Incineration via approved disposal plant
Environmental Hazards Do not discharge into drains or rivers.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Fluoro-6-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 2-Fluoro-6-methoxybenzyl Alcohol

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. By adhering to these protocols, you can minimize risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent skin and eye irritation, as well as potential allergic reactions.[1][2] The following table summarizes the recommended PPE.

PPE CategoryItemMaterial/StandardPurpose
Eye and Face Protection Safety Goggles or Face ShieldANSI Z87.1 compliantProtects against splashes and vapors that can cause serious eye irritation.[2][3][4]
Hand Protection Chemical-Resistant GlovesNitrile, Neoprene, or PVCPrevents skin contact, which can cause irritation and may lead to an allergic skin reaction.[1][5]
Body Protection Laboratory CoatFlame-resistantProtects against incidental contact and splashes.
Respiratory Protection NIOSH/MSHA Approved RespiratorAs neededUse if working outside a chemical fume hood or if vapors/aerosols are generated.[6][7]
Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2][6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Operational and Disposal Plans

Proper operational procedures and waste disposal are essential for laboratory safety and environmental compliance.

Standard Operating Procedure for Handling
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.[7]

    • Gather all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood to ensure adequate ventilation.[2][3]

    • Avoid direct contact with the substance.[2]

    • Do not breathe vapors, mists, or aerosols.[1][3]

    • Wash hands thoroughly after handling.[1][3]

  • Storage:

    • Store in a cool, well-ventilated area away from heat and sources of ignition.[2][6]

    • Keep the container tightly closed.[2][3]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all residues and contaminated materials in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.[1]

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant.[1][3] This may involve incineration by a licensed hazardous waste disposal company.

    • Handle uncleaned containers as you would the product itself.[1]

Experimental Protocol: General Reaction Setup

This protocol provides a general methodology for a reaction involving this compound.

  • Apparatus Setup:

    • Assemble the reaction glassware (e.g., round-bottom flask, condenser, addition funnel) in the chemical fume hood.

    • Ensure all glassware is dry and free of contaminants.

  • Reagent Handling:

    • Wearing appropriate PPE, accurately weigh or measure the required amount of this compound and any other reagents.

    • Add the reagents to the reaction flask in the order specified by the experimental procedure.

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

    • Maintain the reaction under the specified conditions (e.g., temperature, stirring).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture according to the established protocol.

    • Perform extraction, washing, and drying of the crude product.

    • Purify the product using a suitable method such as column chromatography, distillation, or recrystallization. All steps should be performed in a well-ventilated area, preferably a fume hood.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and the hierarchy of controls, the following diagrams have been generated.

Safe Handling Workflow for this compound prep Preparation - Verify fume hood and safety showers - Don PPE handle Handling - Work in fume hood - Avoid contact and inhalation prep->handle storage Storage - Cool, well-ventilated area - Tightly closed container handle->storage disposal Disposal - Collect in labeled container - Dispose as hazardous waste storage->disposal

Caption: Workflow for handling this compound.

Hierarchy of Controls for Chemical Safety elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

Caption: Hierarchy of controls for chemical safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.